
LANTHANUM SILICIDE
Beschreibung
Overview of Intermetallic Compounds in the Lanthanum-Silicon System
The lanthanum-silicon (La-Si) binary system is characterized by the formation of several stable intermetallic compounds. researchgate.net Through techniques such as differential thermal analysis, metallography, and X-ray examination, researchers have identified and confirmed the existence of multiple lanthanum silicide phases. researchgate.netresearchgate.net These include La₅Si₃, La₃Si₂, La₅Si₄, and LaSi. researchgate.netresearchgate.net
Furthermore, two distinct lanthanum disilicide phases have been identified: LaSi₂-a1 and LaSi₂-a2. researchgate.netresearchgate.net These disilicides are of particular interest, with LaSi₂ existing in two primary crystal structures: a tetragonal α-GdSi₂ type and an orthorhombic α-ThSi₂ type. wikipedia.org The LaSi and LaSi₂-a1 compounds exhibit congruent melting points at 1620 °C and 1730 °C, respectively. researchgate.netresearchgate.net In contrast, La₅Si₃, La₃Si₂, La₅Si₄, and LaSi₂-a2 are formed through peritectic reactions at 1260 °C, 1470 °C, 1570 °C, and approximately 1600 °C, respectively. researchgate.netresearchgate.net The La-Si phase diagram also reveals three eutectic points at 722±9 °C (11 at.% Si), 1528±9 °C (55.5 at.% Si), and 1205±7 °C (82 at.% Si). researchgate.netresearchgate.net
Table 1: Known Intermetallic Compounds in the La-Si System
Compound | Formation | Melting/Formation Temperature (°C) |
---|---|---|
La₅Si₃ | Peritectic | 1260 |
La₃Si₂ | Peritectic | 1470 |
La₅Si₄ | Peritectic | 1570 |
LaSi | Congruent | 1620 |
LaSi₂-a1 | Congruent | 1730 |
LaSi₂-a2 | Peritectic | ~1600 |
Historical Context and Evolution of Academic Inquiry into Lanthanum Silicides
The study of lanthanide elements dates back to the late 18th and early 19th centuries with the discovery of yttrium and cerium. arkmines.com Lanthanum itself was first identified by Carl Gustav Mosander in 1839. arkmines.com The initial discovery of lanthanide silicates occurred in 1803 within the mineral gadolinite. unacademy.com However, focused research on this compound as a distinct compound came much later.
Early investigations into rare earth silicides were often hampered by the high reactivity of rare earth metals, particularly their tendency to oxidize, which complicated synthesis and characterization. chemicalbook.com The development of advanced synthesis techniques, such as arc-melting in inert atmospheres and vacuum annealing, has been crucial for producing high-purity this compound samples. acs.orgresearchgate.net Over the years, academic inquiry has evolved from basic phase identification and structural characterization to in-depth studies of their electronic, magnetic, and thermoelectric properties. This progression has been driven by the continuous refinement of experimental techniques and the development of theoretical models to understand the complex bonding and electronic structures of these materials.
Significance of Lanthanum Silicides in Contemporary Materials Science Research
Lanthanum silicides are of significant interest in modern materials science due to their unique combination of properties. dataintelo.com They are recognized for their potential in a variety of high-technology fields. dataintelo.compmarketresearch.com The high electrical resistivity, low thermal expansion, and excellent thermal stability of lanthanum disilicide (LaSi₂) make it a candidate for applications in electric heating elements, high-temperature sensors, and refractory ceramics. wikipedia.org
The ongoing miniaturization of electronic components has spurred research into new materials for contacts and interconnects in semiconductor devices. dataintelo.com Lanthanum silicides are being investigated for their potential use as contact materials in integrated circuits. researchgate.net Furthermore, their properties are relevant to the development of advanced energy technologies, including applications in electric vehicle batteries and power electronics. dataintelo.com The ability to form protective surface layers also suggests potential uses in improving the lifespan of hydrogen storage materials. alfa-chemistry.com
Scope and Objectives of Academic Investigations into this compound
A primary challenge in the study of lanthanum silicides is the precise control and understanding of their synthesis and phase formation. chemicalbook.com The reaction between lanthanum and silicon can be initiated at relatively low temperatures, around 150-200°C, leading to an intermixed layer. chemicalbook.com However, the formation of the crystalline disilicide phase often requires higher annealing temperatures, typically between 300°C and 600°C. chemicalbook.com
Understanding the complex crystal structures and their relationship to the observed physical properties remains a key area of research. For instance, LaSi₂ can exhibit non-stoichiometry, with formulations like LaSi₂.₂ being reported, which can influence its electronic behavior. chemicalbook.com Another significant challenge is the difficulty in growing large, high-quality single crystals, which are often necessary for detailed characterization of intrinsic properties. The high reactivity of lanthanum also presents difficulties in preventing impurity incorporation, which can significantly alter the material's properties. researchgate.net
Recent research has seen a shift towards exploring ternary and more complex systems involving lanthanum and silicon. The introduction of a third element, such as a transition metal, can lead to the formation of new compounds with novel crystal structures and physical properties. chemrxiv.orgrsc.org For example, studies on the La-Ni-Si system have revealed homologous series of compounds with complex crystal structures built from triangular units derived from the AlB₂ structure type. acs.orgacs.org
Advanced characterization techniques are also playing a crucial role in advancing the field. Terahertz scattering-type scanning near-field optical microscopy (THz-sSNOM), for instance, allows for the non-invasive, nanoscale imaging of conductivity and material composition, providing new insights into the microstructural and electronic heterogeneity of this compound alloys. optica.orgnih.gov Furthermore, there is growing interest in the potential application of lanthanum silicides in next-generation lithium-ion batteries, where they are being investigated as novel anode materials. researchgate.net
Eigenschaften
CAS-Nummer |
12056-90-5 |
---|---|
Molekularformel |
LaSi2 |
Molekulargewicht |
195.08 |
Herkunft des Produkts |
United States |
Ii. Phase Equilibria and Thermodynamic Investigations of the Lanthanum Silicon System
Elucidation of Lanthanum-Silicon Binary Phase Diagrams
Experimental investigations employing techniques such as differential thermal analysis (DTA), metallography, and X-ray diffraction (XRD) have been instrumental in constructing the La-Si phase diagram. researchgate.net These studies have identified several stable and metastable phases, along with key phase transition temperatures and compositions.
Identification and Characterization of Stable Lanthanum Silicide Phases
The La-Si system is known to host several stable intermetallic compounds. Early studies confirmed the existence of La₅Si₃, La₃Si₂, La₅Si₄, and LaSi. researchgate.net Subsequent and more detailed investigations have also identified two forms of lanthanum disilicide, LaSi₂-ₐ₁ and LaSi₂-ₐ₂, which exist over a very narrow compositional range. researchgate.net Under high-pressure conditions of 13.5 GPa, two additional silicon-rich phases, LaSi₅ and LaSi₁₀, have been discovered. researchgate.net
The crystal structures of these phases have been characterized using X-ray diffraction techniques. researchgate.net For instance, the LaSi₂ phase has been identified to adopt the α-ThSi₂ crystal structure. researchgate.net The existence of these various silicide phases highlights the complex chemical interactions between lanthanum and silicon. researchgate.net
Table 1: Identified Stable this compound Phases
Phase | Crystal Structure Type |
---|---|
La₅Si₃ | |
La₃Si₂ | |
La₅Si₄ | |
LaSi | |
LaSi₂-ₐ₁ | α-GdSi₂ |
LaSi₂-ₐ₂ | α-ThSi₂ |
LaSi₅ | C2/m |
LaSi₁₀ | P6₃/mmc |
This table is populated with data from multiple sources and experimental findings. researchgate.netosti.gov
Peritectic and Eutectic Reactions in the La-Si System
The formation of several this compound phases occurs through peritectic reactions, where a liquid phase reacts with a solid phase to form a different solid phase upon cooling. doitpoms.ac.uk In the La-Si system, La₅Si₃, La₃Si₂, La₅Si₄, and LaSi₂-ₐ₂ are formed via peritectic reactions at approximately 1260°C, 1470°C, 1570°C, and 1600°C, respectively. researchgate.net In contrast, LaSi and LaSi₂-ₐ₁ exhibit congruent melting points at 1620°C and 1730°C, respectively, meaning they transform directly from a solid to a liquid of the same composition. researchgate.net
The La-Si phase diagram also features three eutectic reactions, where a single liquid phase transforms into two solid phases simultaneously upon cooling. These eutectic points are observed at 722±9°C (11 at. % Si), 1528±9°C (55.5 at. % Si), and 1205±7°C (82 at. % Si). researchgate.net
Table 2: Invariant Reactions in the Lanthanum-Silicon System
Reaction Type | Temperature (°C) | Composition (at. % Si) | Phases Involved |
---|---|---|---|
Peritectic | 1260 | L + La₃Si₂ ↔ La₅Si₃ | |
Peritectic | 1470 | L + La₅Si₄ ↔ La₃Si₂ | |
Peritectic | 1570 | L + LaSi ↔ La₅Si₄ | |
Peritectic | ~1600 | L + LaSi₂-ₐ₁ ↔ LaSi₂-ₐ₂ | |
Eutectic | 722 ± 9 | 11 | L ↔ (La) + La₅Si₃ |
Eutectic | 1528 ± 9 | 55.5 | L ↔ LaSi + LaSi₂-ₐ₁ |
Eutectic | 1205 ± 7 | 82 | L ↔ LaSi₂-ₐ₁ + (Si) |
This table summarizes the key peritectic and eutectic reactions and their corresponding temperatures and compositions as reported in the literature. researchgate.net
Polymorphic Transitions and Structural Variations with Composition and Temperature
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in some lanthanide silicide systems. arxiv.org In the La-Si system, two distinct polymorphs of lanthanum disilicide, LaSi₂-ₐ₁ (α-GdSi₂ type) and LaSi₂-ₐ₂ (α-ThSi₂ type), have been identified. researchgate.net The transition between these structures is influenced by both temperature and stoichiometry. researchgate.net The study of cerium silicides (CeSi₂₋ₓ) has shown that the crystal structure can change from the α-ThSi₂ type to the α-GdSi₂ type with variations in stoichiometry, a behavior that may have parallels in the lanthanum system. researchgate.net At high pressures, LaSi₅ also exhibits polymorphism, with α- and β-forms having been identified. osti.gov
Thermodynamic Modeling and Computational Thermodynamics
To complement experimental investigations and to predict phase behavior under various conditions, thermodynamic modeling of the La-Si system has been undertaken. researchgate.net
CALPHAD Approach for Phase Diagram Assessment
The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational tool used to assess thermodynamic data and calculate phase diagrams. onera.fr This approach has been applied to the La-Si binary system to obtain a set of self-consistent thermodynamic model parameters. researchgate.net In this methodology, the Gibbs free energy of each phase is described by a mathematical model containing adjustable parameters. These parameters are optimized to reproduce the available experimental data, such as phase boundaries and thermodynamic properties. For the La-Si system, solution phases like the liquid, body-centered cubic (BCC), face-centered cubic (FCC), double hexagonal close-packed (DHCP), and diamond cubic (Diamond_A4) structures were modeled as substitutional solutions. The excess Gibbs energies of these solution phases were formulated using the Redlich-Kister polynomial. The six intermediate this compound compounds were treated as stoichiometric phases.
Gibbs Free Energy and Phase Stability Calculations
The foundation of the CALPHAD approach lies in the Gibbs free energy, which is a function of temperature, pressure, and composition. mit.edu By modeling the Gibbs free energy for each phase in the La-Si system, the phase stability can be determined. mit.edu The phase or combination of phases with the lowest total Gibbs free energy under a given set of conditions will be the most stable. mit.edu These calculations allow for the prediction of the phase diagram and thermodynamic properties, which have shown good agreement with experimental data for the La-Si system. The thermodynamic parameters derived from the CALPHAD assessment are crucial for understanding the driving forces for phase formation and for predicting the behavior of La-Si based materials in various applications.
Iii. Synthesis Methodologies and Fabrication Techniques for Lanthanum Silicides
Bulk Synthesis Approaches
Bulk synthesis of lanthanum silicides primarily involves high-temperature methods that promote direct reaction between the elemental constituents.
Arc-melting is a common technique for synthesizing lanthanum silicides and related compounds. acs.orgznaturforsch.comau.dk This method involves melting the elemental components, such as lanthanum and silicon, in an arc furnace under an inert argon atmosphere. acs.org To ensure the homogeneity of the resulting compound, the samples are typically remelted multiple times. acs.orgznaturforsch.com Following the melting process, an annealing step is often employed. This involves sealing the sample in an evacuated silica (B1680970) tube and heating it at a specific temperature for an extended period, which can range from days to weeks, followed by quenching in water. acs.orgznaturforsch.com For instance, ternary silicides like LaRhSi₃ and LaIrSi₃ have been prepared by arc melting the elements and subsequently annealing them at 900°C for ten days. Similarly, various lanthanum nickel silicides were synthesized by arc-melting lanthanum, nickel, and silicon, followed by annealing at 800°C for two weeks. acs.org
The primary advantage of this method is its ability to achieve the high temperatures necessary for the direct reaction and formation of refractory silicide phases. The subsequent annealing process is crucial for improving the crystallinity and ensuring the formation of a single, desired phase. For example, single crystals of certain lanthanum nickel silicides were isolated from arc-melted and annealed buttons of the material. acs.org
The direct reaction of elemental lanthanum and silicon is a fundamental approach to forming lanthanum silicide. acs.org This can be achieved by combining the elements in powder or ingot form and subjecting them to high temperatures, often within an arc furnace as described above. acs.orgwikipedia.org The process relies on the direct diffusion and reaction between lanthanum and silicon atoms at elevated temperatures to form various silicide phases. mdpi.com The stoichiometry of the final product can be controlled by the initial ratio of the elemental components. iastate.edu For example, to synthesize La₂SiP₄, a precursor with a nominal composition of La₂Si was prepared by arc-melting lanthanum pieces and silicon chips. iastate.edu
One of the challenges in this direct reaction method is the high reactivity of lanthanum, particularly its susceptibility to oxidation. chemicalbook.com Therefore, these reactions are typically carried out under vacuum conditions or in an inert atmosphere to prevent the formation of lanthanum oxide. wikipedia.orgnasa.gov
Solid-state reaction is another significant pathway for synthesizing lanthanum silicides and related compounds. This method involves the reaction of solid precursors at high temperatures. For instance, the synthesis of lanthanum silicon nitride (LaSi₃N₅) can be achieved through the direct nitridation of a LaSi/Si/Si₃N₄ powder mixture at 1400°C. researchgate.net In this process, the reaction system is often diluted with silicon nitride to prevent overheating and the melting of silicon. researchgate.net
In some cases, solid-state reactions can lead to the formation of silicides as intermediate or secondary phases. For example, during the synthesis of lanthanum-containing silicon oxynitride glasses, this compound (LaₓSiᵧ) can form at an early stage through the reduction of silicon nitride and silicon oxide by lanthanum metal. mdpi.com This can occur via the direct reaction of lanthanum with silicon nitride or through a reaction involving lanthanum nitride and silicon. mdpi.com These silicide particles may then dissolve into the glass matrix at higher temperatures and longer reaction times. mdpi.com
Direct Reaction of Elemental Components
Nanostructured and Thin Film Synthesis Methods
The synthesis of lanthanum silicides in nanostructured forms or as thin films requires more specialized techniques that allow for control over dimensions at the nanoscale.
A novel approach for synthesizing intermetallic nanoparticles, including lanthanum-containing silicides, is through chemical synthesis in a molten salt system. The molten salt acts as a solvent, facilitating the reaction between precursors at lower temperatures than traditional solid-state methods. nih.gov For example, LaNi₂Si₂ nanoparticles have been successfully prepared at 600°C in a molten LiCl–CaH₂ system. jst.go.jp This method involves the direct reduction of oxide precursors, such as La₂O₃ and SiO₂, by the highly reductive environment of the molten LiCl–CaH₂ mixture. jst.go.jp The resulting nanoparticles exhibit high surface areas, indicative of their small size. jst.go.jp This technique offers a simple and scalable route to produce rare earth-doped intermetallic nanoparticles. jst.go.jp
Parameter | YNi₂Si₂ | LaNi₂Si₂ |
Synthesis Temperature | 600°C | 600°C |
BET Surface Area | 40.0 m²/g | 14.4 m²/g |
Calculated Particle Size | 26.0 nm | 65.5 nm |
Table 1: Properties of intermetallic nanoparticles synthesized in a molten LiCl–CaH₂ system. jst.go.jp
While not directly used for this compound, sol-gel and hydrothermal methods are prominent in the synthesis of related lanthanum silicates, which are oxide-based compounds. These techniques offer excellent control over the composition and microstructure of the final product.
The sol-gel process involves the transition of a solution (sol) into a solid-like gel phase. For lanthanum silicates, this typically starts with precursors like tetraethyl orthosilicate (B98303) (TEOS) and a lanthanum salt, such as lanthanum nitrate (B79036) hexahydrate. uq.edu.auresearchgate.net These precursors are hydrolyzed and condensed to form a gel, which is then dried and calcined to yield the final lanthanum silicate (B1173343) material. uq.edu.auresearchgate.net The properties of the resulting material can be tuned by adjusting the molar ratio of the precursors. uq.edu.au
Thin Film Deposition Techniques (e.g., MBE, ion implantation for related silicides)
The fabrication of high-quality this compound thin films is critical for their integration into electronic devices. Several advanced deposition techniques are employed to achieve this, each offering distinct advantages in controlling film properties.
Molecular Beam Epitaxy (MBE): This technique is a method for the thin-film deposition of single crystals. wikipedia.org MBE takes place in a high-vacuum environment, which allows for highly controlled, layer-by-layer epitaxial growth. wikipedia.orgresearchgate.net This precise control is crucial for creating atomically smooth thin films and has been noted for its ability to enhance the performance of this compound in high-temperature applications. pmarketresearch.com However, growing lanthanide oxides like lanthanum oxide via MBE from an oxide source without supplemental oxygen can lead to oxygen deficiency in the vapor. acs.org This oxygen deficit can cause the formation of undesirable rare earth silicides at the interface with a silicon substrate. acs.orgresearchgate.net
Ion Implantation: This technique can be used to synthesize silicide layers or to modify their formation. High-current metal-ion implantation has been used to form various rare-earth silicide layers, including LaSi₂, at temperatures significantly lower than those required for conventional solid-state reactions. aip.org For other rare-earth silicides like erbium and terbium silicides, ion bombardment with an inert gas (e.g., Xenon) prior to annealing has been shown to drastically modify the interfacial reaction with the silicon substrate. aip.org This process can lead to the formation of a well-defined silicide phase that grows in a layer-by-layer fashion at temperatures around 300°C, which is lower than the ~350°C required for unimplanted samples. aip.org Furthermore, ion implantation techniques can help produce silicide layers with a more planar morphology, reducing the surface pitting that can be detrimental to electronic device performance. dtic.mil
Formation of Intermixed Layers and Epitaxial Growth
The reaction between lanthanum and silicon to form a stable silicide film is not a direct, single-step process. It typically involves the initial formation of an intermediate, intermixed layer.
The process begins with the intermixing of rare earth metals and silicon at relatively low temperatures. Studies on thin La-Si multilayer films show that lanthanum reacts and intermixes with silicon at temperatures as low as 150°C to 200°C. chemicalbook.com This initial reaction creates an amorphous, intermixed layer. As the annealing temperature is increased, typically in the range of 150-400°C, this compound gradually begins to form, with the reaction completing at around 300-400°C. chemicalbook.com However, the fully crystalline disilicide phase, confirmed by X-ray diffraction, often does not emerge until the annealing temperature is raised to 600°C. chemicalbook.com
Achieving epitaxial growth, where the crystal lattice of the grown film aligns with that of the substrate, is a significant challenge. For lanthanum oxide on a silicon substrate, which is a related system, achieving epitaxial films requires careful surface preparation. Passivating the silicon surface, for instance with a layer of chlorine, can prevent the formation of silicon oxide and silicates at the interface, thereby enabling the growth of ordered, epitaxial lanthanum oxide films. researchgate.net While there is evidence of small LaSi₂ crystallites forming in some regions during solid-phase reactions, obtaining conclusive evidence for the formation of large-area epitaxial this compound layers has proven difficult, even with rapid thermal annealing (RTA) at temperatures as high as 900°C. chemicalbook.com
Process Control and Optimization
Controlling the synthesis process is paramount for producing this compound with the desired characteristics. Key areas of focus include managing phase formation, preventing oxidation, and directing the material's microstructure.
Influence of Synthesis Parameters on Phase Formation and Stoichiometry
The final phase and stoichiometry of this compound are highly dependent on the synthesis parameters, particularly temperature and the nature of the reactants. The reaction between lanthanum and silicon proceeds through distinct temperature-dependent stages.
Initial intermixing occurs at low temperatures, while the formation of the final crystalline disilicide phase requires significantly higher temperatures. The stoichiometry of the resulting compound can also vary. For instance, analysis of films formed from La-Si multilayers yielded a composition closer to LaSi₂.₂, in contrast to other methods that produce LaSi₂. chemicalbook.com The presence of impurities can also influence phase formation; for example, adding iron or nickel impurities to a LaSi alloy can induce the formation of a LaSi₂-x phase. researchgate.net
The table below summarizes the impact of annealing temperature on the formation of this compound from thin La-Si multilayer films. chemicalbook.com
Annealing Temperature Range | Observed Phase/Process | Notes |
---|---|---|
150°C - 200°C | Initial intermixing of La and Si | Formation of an amorphous intermixed layer. |
150°C - 400°C | Gradual formation of this compound | Completion of the primary reaction occurs in this range. |
~600°C | Emergence of confirmed Disilicide Phase | Crystalline LaSi₂ phase confirmed by X-ray diffraction. |
900°C (Rapid Thermal Annealing) | Crystallization | Used to improve crystallinity, but epitaxial growth remains challenging. |
Mitigation Strategies for Oxidation during this compound Formation
Lanthanum is highly reactive with oxygen, making oxidation a severe problem during the synthesis of this compound. chemicalbook.com Unprotected lanthanum films can be completely converted to lanthanum oxide upon exposure to air. nasa.gov Several strategies are employed to mitigate this issue.
Inert Atmosphere/Vacuum Processing: A primary strategy is to conduct the synthesis process in an oxygen-free environment. This can involve grinding starting materials in a glovebox under an argon atmosphere diva-portal.org or forming the silicide layers by heating in a furnace with flowing high-purity argon. nasa.gov Similarly, using high-vacuum or ultra-high-vacuum (UHV) chambers for deposition and annealing minimizes exposure to oxygen. acs.org
Protective Capping Layers: A thin layer of another material can be deposited over the lanthanum film to act as a barrier against oxidation. A common and effective method is to deposit a thin cap of silicon (e.g., 300 Å) on top of the lanthanum layer before it is exposed to air. nasa.gov This silicon cap forms a stable native silicon oxide (SiO₂) layer on its surface, which acts as a diffusion barrier, preventing further oxygen from reaching the underlying lanthanum. nasa.gov This protective silicon layer is then consumed during the subsequent silicide formation reaction. nasa.gov
Oxygen Partial Pressure Control: In deposition techniques like MBE where an oxygen source might be used (e.g., for growing oxides), it is crucial to supply enough additional oxygen to compensate for any deficiency in the source vapor. acs.org Insufficient oxygen during the sublimation of rare earth oxides can cause the reduction of the oxide and lead to the formation of silicides at the silicon interface. acs.org
Control of Microstructure and Nanostructure during Synthesis
The microstructure and nanostructure of this compound, including grain size, morphology, and orientation, significantly impact its properties. Various synthesis techniques offer different levels of control over these features.
For instance, the surface of rare-earth silicides formed by simple thermal reaction can be dominated by deep, regularly shaped pits, which is detrimental to electronic applications. dtic.mil Using ion irradiation techniques can help eliminate these pits and produce silicide layers with a more desirable planar morphology. dtic.mil
Mechanochemical methods, such as ball milling, provide a room-temperature route to control the product's microstructure, including content, shape, and size, leading to highly pure materials. jst.go.jp By controlling milling parameters, it is possible to produce nanostructured composites, such as those where Si phases are finely dispersed within a LaSi₂ matrix. researchgate.net This specific microstructure has been shown to improve the stability of the material in battery applications by mitigating stresses from volume changes. researchgate.net
The annealing process itself is a critical tool for controlling microstructure. For thin films, annealing parameters like temperature and time can be tuned to control the coalescence of crystallites and promote specific grain structures, such as columnar grains. mdpi.com Post-deposition annealing is often used to improve the crystallinity and electrical properties of the films. researchgate.net
Iv. Structural Characterization and Crystallographic Analysis of Lanthanum Silicides
Determination of Crystal Structures for Binary Lanthanum Silicides
The binary La-Si system features several intermetallic phases with distinct stoichiometries and crystal structures. acs.org These compounds are typically synthesized by methods such as arc-melting of the constituent elements, followed by annealing. acs.org
Lanthanum disilicide (LaSi₂) is a well-studied compound known to exist in multiple crystallographic forms. The two primary polymorphs are a low-temperature tetragonal phase and a high-temperature orthorhombic phase. osti.gov Further studies have identified two distinct tetragonal disilicide phases, designated LaSi₂-ₐ₁ and LaSi₂-ₐ₂. acs.org The LaSi₂-ₐ₁ phase adopts the α-GdSi₂ structure type, while the LaSi₂-ₐ₂ phase crystallizes in the α-ThSi₂ structure type. acs.org The formation of these phases can be influenced by annealing temperatures. For instance, the tetragonal structure of LaSi₂ can be obtained after annealing La-Si multilayer films between 300-400°C. osti.gov
Compound | Structure Type | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
---|---|---|---|---|---|
LaSi₂ (tetragonal) | - | Tetragonal | - | a = 4.272, c = 13.72 | osti.gov |
LaSi₂-ₐ₁ | α-GdSi₂ | Tetragonal | I4₁/amd | - | acs.org |
LaSi₂-ₐ₂ | α-ThSi₂ | Tetragonal | I4₁/amd | - | acs.org |
Beyond the disilicide, the La-Si system includes several other stable binary compounds. These phases, including La₅Si₃, La₃Si₂, La₅Si₄, and LaSi, have been confirmed through techniques like differential thermal analysis (DTA) and X-ray diffraction (XRD). acs.org Many of these compounds exhibit tetragonal crystal structures. For example, La₅Si₃ is reported to have a tetragonal structure derived from the Cr₅B₃-type. The compound La₃Si₂ also crystallizes in a tetragonal system. acs.org
Compound | Structure Type | Crystal System | Space Group | Reference |
---|---|---|---|---|
La₅Si₃ | Cr₅B₃-type | Tetragonal | I4/mcm | acs.org |
La₃Si₂ | - | Tetragonal | P4/mbm | acs.org |
La₅Si₄ | - | Tetragonal | P4₁2₁2 | acs.org |
LaSi | - | - | - | acs.org |
Tetragonal Crystal Structures (e.g., LaSi2-a1, LaSi2-a2, LaSi2)
Crystallography of Ternary Lanthanum Silicides (e.g., La-Ni-Si, La-Fe-Si, La-Ga-Si)
The introduction of a third element, typically a transition metal, into the La-Si system leads to a vast array of ternary compounds with complex and diverse crystal structures. aip.orgnih.gov These materials are of significant interest due to their varied physical properties.
La-Ni-Si System: The La-Ni-Si system is particularly rich in ternary phases, many of which can be categorized into homologous series. aip.org One such series is La₍ₙ₊₁₎₍ₙ₊₂₎Niₙ₍ₙ₋₁₎₊₂Siₙ₍ₙ₊₁₎, which is based on building blocks derived from the AlB₂-type structure. aip.org The system also features compounds crystallizing in various other structure types. For instance, LaNi₅Si₂ adopts the BaAu₅Ga₂-type structure, which is characterized by a lonsdaleite-like homoatomic nickel framework. nih.govacs.org La₂Ni₈Si₃ crystallizes in the Eu₂Ni₈Si₃ type, and LaNi₂Si is a representative of the SrCu₂Ga structure type. aip.orgnih.gov Another notable structure is the CeNi₈.₅Si₄.₅ type, a tetragonal derivative of the cubic NaZn₁₃ structure, which is adopted by compounds like LaCo₉Si₄. ekb.eg
La-Fe-Si System: In the La-Fe-Si system, the La(Fe,Si)₁₃ phases are prominent. These compounds crystallize in the cubic NaZn₁₃-type structure (space group Fm-3c). nih.govoaepublish.com The stability of this phase is achieved by substituting iron with silicon, as the binary LaFe₁₃ does not form. aip.org With increasing silicon content, a transition to a tetragonal Ce₂Ni₁₇Si₉-type structure can occur. oaepublish.com The LaFe₉Si₄ compound is a tetragonal distortion of the cubic NaZn₁₃-type. aip.org
La-Ga-Si System: Ternary phases in the La-Ga-Si system often form along the 33.3 at.% La line and adopt structure types derived from binary compounds, such as the AlB₂-type and the α-ThSi₂-type. lnu.edu.uaumd.edu For example, compounds with the formula RE(GaₓSi₁₋ₓ)₂ (where RE=La) crystallize with the tetragonal α-ThSi₂ structure type (space group I4₁/amd). umd.edu
Compound | Structure Type | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |
---|---|---|---|---|---|
LaNi₂Si | SrCu₂Ga-type | Rhombohedral | R-3m | a = 4.0263, c = 15.066 | aip.orgrsc.org |
La₂Ni₃Si₂ | Own type | Monoclinic | P2₁/c | a = 6.8789, b = 6.2167, c = 12.214, β = 90.92 | aip.orgrsc.org |
La₃Ni₃Si₂ | Ce₃Rh₃Si₂-type | Orthorhombic | Pnma | a = 7.501, b = 14.316, c = 6.149 | aip.orgrsc.org |
La₆Ni₇Si₄ | Pr₆Ni₇Si₄-type | Orthorhombic | Pbcm | a = 6.066, b = 7.488, c = 29.682 | aip.orgrsc.org |
La(Fe,Si)₁₃ | NaZn₁₃-type | Cubic | Fm-3c | - | nih.govresearchgate.net |
LaFe₉Si₄ | Tetragonal NaZn₁₃ derivative | Tetragonal | I4/mcm | - | aip.org |
La(GaₓSi₁₋ₓ)₂ | α-ThSi₂-type | Tetragonal | I4₁/amd | - | umd.edu |
A key feature in the crystallography of many ternary lanthanum silicides is the presence of atomic site disorder, where two or more different elements statistically occupy the same crystallographic site.
In the La-Ni-Si system , compounds like LaNi₅Si₂ exhibit significant occupational disorder involving Ni and Si atoms on certain crystallographic sites. nih.govacs.org This disorder can be complex; for example, in some structures, specific sites show a preferred, but not exclusive, occupation by either Ni or Si. acs.org
In the La-Fe-Si system , particularly in the La(Fe,Si)₁₃ compounds, the Si atoms substitute for Fe atoms on the 96i crystallographic site within the NaZn₁₃-type structure. oaepublish.com This substitution is crucial for the phase's stability. In some cases, this substitution is random, while in ordered variants, the substituting atoms occupy specific sites. aip.org
For the La-Ga-Si system , compounds with the α-GdSi₂ structure type can exhibit vacancies on Si sites to compensate for structural distortions. umd.edu This positional disorder is indicated by abnormally high anisotropic displacement parameters in refinements. umd.edu In other structures, mixed occupancy of Ga and Si on the same site is common. umd.edu
The phenomenon of occupational disorder can be described as variations in the occupancy of certain atomic sites within the crystal lattice, leading to a non-uniform distribution of atoms. aip.org This can result in the formation of regions with different atomic densities and can be identified through techniques like single-crystal X-ray diffraction refinement. aip.orgrsc.org
Homologous Series and Structure Types (e.g., AlB2-type derivatives, CaCu6.5Al6.5-type, CeNi8.5Si4.5-type)
Structural Transitions and Phase Transformations
Lanthanum silicides can undergo structural phase transitions induced by changes in temperature, pressure, or composition. These transformations involve a change from one crystal structure to another.
In binary LaSi₂, a transition from a low-temperature tetragonal phase to a high-temperature orthorhombic phase is known to occur. osti.gov The formation of specific disilicide phases can be controlled by the annealing temperature during synthesis. osti.gov High-pressure experiments on the La-Si binary system have also revealed new superconducting silicides, such as LaSi₅ and LaSi₁₀, which themselves can have different polymorphs depending on the synthesis conditions. researchgate.net
Ternary lanthanum silicides also exhibit a variety of phase transitions. For example, in the La(Fe,Si)₁₃ system, the itinerant-electron metamagnetic (IEM) transition is accompanied by a significant volume change, indicating a strong coupling between the magnetic and structural degrees of freedom. researchgate.net This magnetostructural transition is a first-order phase transformation. aip.org The addition of hydrogen to ternary silicides can also induce structural changes. In La₃Pd₅Si, absorption of hydrogen leads to the formation of three distinct hydride phases (α, β, and γ), where the γ-phase involves a symmetry lowering of the crystal lattice from orthorhombic (Imma) to a different orthorhombic space group (Pmnb). lnu.edu.ua Furthermore, spark-produced LaFeSi alloy nanoparticles exhibit a magnetic phase transition near room temperature, which is much broader than in the bulk material, likely due to reduced ordering in the nanoparticles. oaepublish.com
Temperature-Induced Structural Changes
Thermal energy can induce significant changes in the crystal structure of lanthanum silicide, primarily through annealing processes that drive reactions and phase formations. The formation of lanthanum disilicide (LaSi₂) from lanthanum-silicon multilayer films serves as a key example of temperature-dependent structural evolution.
Research on La-Si multilayer films shows a distinct progression of structural changes as the annealing temperature is increased. chemicalbook.com An initial intermixed layer of lanthanum and silicon begins to form at temperatures as low as 150°C. chemicalbook.com As the temperature is raised into the 150-400°C range, this compound gradually forms, with the reaction reaching completion between 300-400°C after one hour of annealing. chemicalbook.com The final product identified through X-ray diffraction is this compound with a tetragonal structure. chemicalbook.com During this formation process, evidence of small LaSi₂ crystallites can be observed in selected area diffraction patterns, although conclusive evidence for the formation of epitaxial layers in the solid-phase reaction is lacking even after rapid thermal annealing at 900°C for 10 seconds. chemicalbook.com
In related systems, such as lanthanum oxide films on silicon substrates, annealing also promotes reactions at the interface. Post-deposition annealing at temperatures like 500°C can cause thermal diffusion of silicon atoms from the substrate into the lanthanum oxide layer, leading to the formation of lanthanum silicate (B1173343). nii.ac.jp This indicates the strong thermodynamic driving force for the reaction between lanthanum and silicon at elevated temperatures.
The following table summarizes the key temperature-induced structural events during the formation of this compound from La/Si multilayers.
Temperature Range | Structural Event | Resulting Phase/Structure |
150°C | Onset of reaction and intermixing | Amorphous La-Si intermixed layer |
150°C - 400°C | Gradual formation of silicide | Small LaSi₂ crystallites within the intermixed layer |
300°C - 400°C | Completion of reaction (after 1 hr) | Tetragonal LaSi₂ |
900°C (Rapid Anneal) | Annealing of formed silicide | No formation of epitaxial layers observed |
Pressure-Induced Structural Modifications (by analogy with related systems)
Direct experimental data on the pressure-induced structural transformations in this compound is limited. However, by examining related lanthanum compounds and other superconducting silicides, it is possible to infer the potential effects of high pressure. The application of pressure can significantly alter chemical bonds and electronic structures, often leading to phase transitions to more compact, high-symmetry structures. mdpi.com
Analogous lanthanum compounds exhibit significant structural changes under high pressure. For instance, lanthanum superhydride (LaH₁₀), a high-temperature superconductor, undergoes a pressure-induced structural transition from a high-symmetry cubic Fm-3m phase to a lower-symmetry C2/m phase at approximately 135 GPa. nih.gov This transition is associated with phonon softening, a phenomenon often linked to structural instabilities and changes in superconducting properties. nih.gov Similarly, studies on ternary silicides have noted that a boost in the superconducting transition temperature (Tc) can occur near a structural transition. nih.gov
In another related system, lanthanum sulfide (B99878) (La₂S₃) also demonstrates structural transformations under pressure. researchgate.net These analogies suggest that lanthanum silicides, if subjected to extreme pressures, could also undergo phase transitions. Such transitions would likely involve a change in crystal symmetry and atomic coordination, which could in turn modify the material's electronic and physical properties.
The table below presents examples of pressure-induced structural modifications in analogous lanthanum-based systems.
Compound | Pressure | Observed Structural Modification | Initial Phase (Symmetry) | High-Pressure Phase (Symmetry) |
LaH₁₀ | ~135 GPa | Structural transition | Fm-3m | C2/m |
La₂S₃ | High Pressure | Phase transformation | γ-phase (I4̅3d) | Data specific to resulting phase not provided |
Microstructural Evolution and Morphology Studies
The microstructure and surface morphology of this compound are critically dependent on the synthesis and processing conditions. These features have been extensively studied, particularly in the context of thin films for microelectronics and nanocomposites for battery applications.
Studies of this compound films formed on silicon substrates reveal a distinct microstructural evolution. As-deposited lanthanum on silicon often forms an amorphous-like silicide layer at the interface. researchgate.net Upon annealing, for example at 600°C, this layer crystallizes to form this compound grains. researchgate.net Cross-sectional Transmission Electron Microscopy (XTEM) has shown that the morphology of this interface can vary, from being relatively flat to exhibiting grooving where the silicide grains penetrate into the silicon substrate. researchgate.net The specific morphology can be influenced by pre-deposition surface treatments. researchgate.net
In the context of nanocomposite electrodes for lithium-ion batteries, the microstructural arrangement of this compound and silicon is crucial for performance. researchgate.netacs.org In a well-performing LaSi₂/Si composite electrode, the initial microstructure consists of silicon phases with diameters of several hundred nanometers finely dispersed within a LaSi₂ matrix. researchgate.netacs.org This arrangement allows the more elastic LaSi₂ phase to buffer the volume changes of silicon during lithiation and delithiation. researchgate.net However, after prolonged cycling, a significant microstructural evolution can occur, where the positional relationship inverts: the LaSi₂ phase becomes finely dispersed within a continuous silicon matrix. researchgate.netacs.org This microstructural inversion prevents the silicide from effectively mitigating the stress generated by silicon, leading to capacity degradation. researchgate.netacs.org
The surface morphology of related lanthanum compound films, such as lanthanum hexaboride (LaB₆), also provides insight into typical growth characteristics. These films can be grown to be dense and smooth, with a low surface roughness of approximately 2.5 nm. optica.org They can exhibit uniaxial growth, for instance in the (001) orientation, with grain sizes ranging from 30 to 60 nm. optica.org
The following table summarizes key findings from microstructural and morphological studies of this compound and related systems.
System | Processing/Condition | Observed Microstructure / Morphology | Analytical Technique |
La on Si | As-deposited | Amorphous-like silicide layer at the interface | XTEM, EDS |
La on Si | After 600°C anneal | Formation of crystalline LaSiₓ grains; flat or grooved interface | XTEM, EDS |
LaSi₂/Si Nanocomposite | Before cycling | Si phases dispersed in a LaSi₂ matrix | Scanning Transmission Electron Microscopy |
LaSi₂/Si Nanocomposite | After cycling | Inverted structure: LaSi₂ phase dispersed in a Si matrix | Scanning Transmission Electron Microscopy |
LaB₆ Thin Film | DC Magnetron Sputtering | Dense, smooth film with uniaxial (001) growth; grain size ~30 nm | XRD, SEM |
V. Electronic Structure Investigations of Lanthanum Silicides
Theoretical Frameworks for Electronic Structure Analysis
The investigation of the electronic properties of lanthanum silicides relies heavily on sophisticated computational methods rooted in quantum mechanics. These theoretical frameworks allow for the detailed analysis of electron behavior within the crystal lattice.
Density Functional Theory (DFT) stands as a primary and powerful tool for modeling the electronic structure of lanthanum-based systems, including silicides. chemrxiv.org This method is effective for modeling these materials with reduced computational costs compared to other approaches. chemrxiv.org DFT calculations have been successfully applied to various lanthanum silicide systems, from simple binary clusters like LaSi_n_ (n=1-6) to more complex ternary compounds such as La-Ni silicides and LaScSi. researcher.lifeuspex-team.orgrsc.org
Within the DFT framework, approximations for the exchange-correlation functional are necessary. The Generalized Gradient Approximation (GGA) is commonly employed, often using specific functionals like the Perdew–Burke–Ernzerhof (PBE) type. chemrxiv.orgresearcher.lifenih.gov For systems containing lanthanide elements, which have strongly localized 4f electrons, standard DFT can be insufficient. To address this, a correction term, known as the Hubbard U (DFT+U method), is often incorporated to properly account for the strong on-site Coulomb interactions of these localized electrons. unomaha.eduaimspress.com Relativistic effects, which are significant in heavy elements like lanthanum, can also be incorporated into the DFT parameterization, for instance, through relativistic density functional calculations. researcher.liferesearchgate.net
Ab initio (or "first-principles") methods are computational techniques that rely on basic physical constants without the need for experimental parameters. While high-level correlated wavefunction-based ab initio methods can be computationally demanding for lanthanide complexes, they provide a powerful alternative to DFT for investigating these systems. aip.orgresearchgate.net
To manage the computational complexity associated with heavy elements like lanthanum, pseudopotential approaches are widely used. chemrxiv.org Pseudopotentials replace the core electrons and the strong Coulomb potential of the nucleus with a weaker, effective potential. This simplification significantly reduces the computational effort while accurately reproducing the effects of the core electrons on the valence electrons, which are primarily responsible for chemical bonding and electronic properties. chemrxiv.orgaip.org Relativistic effects can be built directly into the pseudopotential parameterization. chemrxiv.org
A variety of pseudopotentials have been developed, such as the Goedecker-Teter-Hutter (GTH) protocol, which is based on a relativistic, norm-conserving, separable, dual-space Gaussian-type. chemrxiv.orgchemrxiv.org These are often paired with optimized basis sets (e.g., molecularly optimized or MOLOPT) that describe the valence orbitals, including the 4f, 5d, and 6s orbitals for lanthanum. chemrxiv.org
Table 1: Theoretical Methods Used in this compound Studies
Theoretical Method | Application/Purpose | Relevant Lanthanum Systems | Citations |
---|---|---|---|
Density Functional Theory (DFT) | Primary method for electronic structure calculation. | LaSi_n_ clusters, La-Ni-Si, LaScSi | researcher.lifeuspex-team.orgrsc.org |
Generalized Gradient Approx. (GGA) | Common exchange-correlation functional. | LaSi_n_ clusters, LaH₁₀ | researcher.lifenih.gov |
DFT+U | Corrects for on-site Coulomb interactions of 4f electrons. | Lanthanum Sulfides | unomaha.eduaimspress.com |
Ab Initio Methods | First-principles calculations without empirical data. | Lanthanide complexes | aip.orgresearchgate.net |
Pseudopotentials | Simplifies calculations by replacing core electrons. | Lanthanide-containing systems | chemrxiv.orgchemrxiv.orgaip.org |
Density Functional Theory (DFT) Calculations
Electronic Band Structure and Density of States (DOS) Analysis
The electronic band structure and the density of states (DOS) are two of the most important outputs from theoretical calculations, providing a comprehensive picture of the electronic properties of a material. youtube.com The band structure plots the allowed energy levels of electrons as a function of their momentum within the crystal's Brillouin zone, while the DOS represents the number of available electronic states at each energy level. youtube.com
For various lanthanum silicides, these analyses reveal the distribution of electronic states originating from lanthanum, silicon, and other constituent atoms. rsc.orgacs.org For example, in ternary compounds like La-Ni silicides, broad s and p bands are observed at lower energies, while large bands derived primarily from Ni 3d orbitals are located closer to the Fermi level. rsc.org
A key determination from band structure analysis is whether a material is a metal, semiconductor, or insulator. This is dictated by the presence or absence of a band gap at the Fermi level (E_F_), which is the highest energy level occupied by electrons at absolute zero. If the density of states at the Fermi level is non-zero, meaning bands cross E_F_, the material exhibits metallic character. rsc.org
Studies on various this compound compounds consistently indicate their metallic nature.
LaSi₂ : Experimental measurements have shown that LaSi₂ is a metallic conductor. nasa.gov This is further supported by the observation that thin films of LaSi₂ are opaque, a characteristic of metals. nasa.gov
La-Ni Silicides : Tight-binding electronic structure calculations for compounds like LaNi₂Si, La₂Ni₃Si₂, and La₃Ni₃Si₂ show that the Fermi level intersects a sizable region of the DOS, suggesting metallic characteristics for all these compounds. rsc.org
Lanthanum Sulfides (for comparison) : DFT calculations predict that both LaS and La₃S₄ should behave as metals due to occupied bands overlapping the Fermi level. unomaha.eduaimspress.com
The absence of a band gap is a defining feature of these this compound systems, distinguishing them from narrow bandgap semiconducting silicides. nasa.gov
Table 2: Electronic Character of Selected Lanthanum Silicides
Compound | Method of Determination | Electronic Character | Citation |
---|---|---|---|
LaSi₂ | Optical & Resistivity Measurements | Metallic | nasa.gov |
LaNi₂Si | Electronic Structure Calculations (DOS) | Metallic | rsc.org |
La₂Ni₃Si₂ | Electronic Structure Calculations (DOS) | Metallic | rsc.org |
La₃Ni₃Si₂ | Electronic Structure Calculations (DOS) | Metallic | rsc.org |
Although the ground state electronic configuration of a neutral lanthanum atom is [Xe] 5d¹6s², its empty 4f orbitals are energetically close to the valence electrons and play a significant role in the electronic structure of its compounds. chemrxiv.orgresearchgate.net In computational models, the 4f, 5d, and 6s orbitals are typically treated as valence orbitals. chemrxiv.orgchemrxiv.org
The contributions of these orbitals are crucial for determining the properties near the Fermi level.
In the ternary electride-like compound LaScSi, the La-5d orbitals are heavily overlapped with scandium 3d orbitals and are widely spread in energy, contributing significantly to the states around the Fermi level. uspex-team.org
For LaNiGe, calculations show that the region of the DOS above the Fermi level is composed mostly of contributions from the La 5d orbitals. d-nb.info
In lanthanum hexaboride (LaB₆), the distinguished metal-like properties and low work function are attributed to abundant 4f and 5d states from the lanthanum atoms positioned at the Fermi level. aip.org
In contrast, for La₄(P₁/₂Si₁/₂)₃, calculations were performed with the understanding that the 4f orbitals of lanthanum are unoccupied, which distinguishes it from isostructural cerium compounds where 4f states are highly localized and partially filled. acs.org
In lanthanum bromide (LaBr₃), the bottom of the conduction band consists mostly of La-5d states, while a pronounced peak due to unoccupied La-4f states appears at higher energies. materialsmodeling.org
This interplay between the diffuse 5d orbitals and the energetically close, though unoccupied, 4f orbitals is a hallmark of lanthanum compounds and is essential for a complete description of their electronic properties.
Determination of Band Gaps and Metallic Character
Fermi Surface Topology and Electron Transport Mechanisms
The Fermi surface is a crucial concept in condensed matter physics, representing the surface of constant energy in momentum space that separates occupied from unoccupied electron states at absolute zero. Its shape, or topology, is directly determined by the material's electronic band structure and dictates many of its electron transport properties, such as electrical conductivity and magnetoresistance. arxiv.orgacs.org
For metallic lanthanum silicides, the fact that multiple bands cross the Fermi level implies a complex Fermi surface, likely consisting of several distinct sheets, often referred to as electron and hole "pockets." researchgate.net The specific topology of these pockets governs the movement of charge carriers.
While detailed experimental mapping of the Fermi surface for simple lanthanum silicides is not extensively documented in the provided context, the principles can be understood from studies of related topological semimetals like MoSi₂ and WSi₂. researchgate.net In these materials, the Fermi surface consists of features like dumbbell-shaped hole-like pockets and rosette-shaped electron-like pockets. researchgate.net The compensation between electron and hole contributions is a key factor that can lead to unusual transport phenomena, such as giant magnetoresistance. researchgate.net
The mechanisms of electron transport are intimately linked to the Fermi surface. The availability of states on the Fermi surface for electrons to scatter into determines the conductivity. oaepublish.com The shape of the Fermi surface also influences the effectiveness of scattering processes. For instance, complex, elongated, or anisotropic Fermi surfaces can simultaneously provide light effective masses for high conductivity and heavy effective masses for an enhanced Seebeck coefficient, which is beneficial for thermoelectric applications. oaepublish.com Therefore, understanding the Fermi surface topology of lanthanum silicides is essential for explaining their transport behavior and exploring their potential in electronic applications. arxiv.orgaps.org
Interface Electronic Properties and Band Alignment
Research Findings on this compound/Silicon Interfaces
Investigations into contacts formed by depositing lanthanum on n-type silicon reveal the formation of this compound, which significantly influences the interface's electronic behavior. The interface is often not a simple abrupt junction but can consist of complex layers, including insulating lanthanum silicate (B1173343) (La-O-Si) or conductive this compound (La-Si) bonds. nih.gov The formation of a conductive silicide layer is a key characteristic of these interfaces. nih.gov Studies using X-ray photoelectron spectroscopy (XPS) have been instrumental in probing the chemical bonding at the La₂O₃/Si interface, which is foundational to understanding the silicide/silicate formation. nih.govcityu.edu.hk For instance, as one probes closer to the silicon substrate from a lanthanum oxide film, the La 3d₃/₂ XPS peak shifts to higher binding energy, which indicates the formation of more silicate with La-O-Si bonding at the interface. nih.gov
The interface between lanthanum oxide and silicon is often characterized by the presence of metallic La-Si bonds, which can contribute to a high density of interface traps. cityu.edu.hk However, processing techniques can alter this bonding; for example, nitrogen incorporation can convert La-Si bonds into La-N bonds, which helps to reduce the number of silicide bonds and suppress interface trap density. cityu.edu.hk The formation of rare-earth silicides at the interface is sometimes attributed to an oxygen deficiency in the source vapor during deposition processes like molecular beam epitaxy, rather than a fundamental interface instability. acs.orgcapes.gov.br
Schottky Barrier Height and Band Alignment
A crucial parameter governing the electronic transport across a metal-semiconductor interface is the Schottky barrier height (ΦB). For this compound contacts on n-type silicon (n-Si), a notably low Schottky barrier height is observed. researchgate.netresearchgate.net This low barrier is advantageous for creating ohmic contacts with low contact resistivity, which is essential for high-performance transistors. researchgate.net
Research has demonstrated that LaSiₓ/n-Si contacts exhibit a Schottky barrier height in the range of 0.25 to 0.4 eV. researchgate.netresearchgate.net The specific value can be influenced by post-deposition annealing processes. For example, the barrier height of lanthanum on n-type silicon can be modulated by annealing, which promotes the formation of this compound. researchgate.net The relationship between the Schottky barrier height and annealing is a key area of investigation for tuning the electrical properties of the contact. researchgate.net
The low Schottky barrier height directly impacts the band alignment of the LaSiₓ/n-Si heterojunction. In a simplified model for an n-type semiconductor, the Schottky barrier height (ΦBn) is the energy difference between the metal's work function and the semiconductor's electron affinity. The low ΦBn of this compound indicates that its Fermi level aligns closely with the conduction band of n-type silicon, facilitating electron transport across the interface.
Interactive Data Table: Schottky Barrier Height of this compound Contacts
The following table summarizes experimentally determined values for the Schottky barrier height (ΦB) at this compound/silicon interfaces.
Contact System | Substrate Type | Schottky Barrier Height (ΦB) | Measurement Conditions/Notes | Source(s) |
LaSiₓ/n--Si | Lightly doped n-Si | ~0.25 - 0.4 eV | Formed from La deposition and subsequent silicidation. | researchgate.netresearchgate.net |
La/n--Si | Lightly doped n-Si | Modulated by Post-Metal Annealing (PMA) | The barrier height changes as annealing forms the silicide. | researchgate.net |
These findings underscore the potential of this compound for advanced electronic applications requiring low-resistance contacts. The ability to form a low Schottky barrier on n-type silicon makes it a subject of continued research, particularly for next-generation CMOS devices. researchgate.net
Vi. Magnetic Phenomena Research in Lanthanum Silicide Systems
Theoretical and Experimental Probing of Magnetic Ordering
The magnetic order in lanthanum silicide systems is governed by the intricate interplay of electron spins and the crystalline lattice. Both theoretical models and experimental investigations are crucial for understanding these behaviors.
Spin dynamics, which describes the time evolution of spin orientations, is fundamentally governed by exchange interactions—the quantum mechanical effect that couples the spins of neighboring atoms. In many lanthanide-based materials, a weak exchange interaction can significantly influence magnetization relaxation pathways. arxiv.org The presence of chemical or structural disorder can lead to multiple, competing superexchange interactions, resulting in complex magnetic behaviors such as spin frustration and spin-glass states. researchgate.net
The introduction of a 3d transition metal, such as iron (Fe) or nickel (Ni), into the lanthanum-silicon system creates ternary compounds with exceptionally rich and tunable magnetic properties.
Lanthanum-Iron-Silicide (La-Fe-Si)
The La-Fe-Si system is renowned for the La(Fe,Si)13 family of compounds, which exhibit fascinating magnetic characteristics. acs.org These materials are characterized by a first-order magnetic phase transition, specifically an itinerant-electron metamagnetic (IEM) transition, which can be triggered by changes in temperature or an applied magnetic field. researchgate.netresearchgate.net This transition involves a change from a paramagnetic to a ferromagnetic state. researchgate.net The ferromagnetism in sub-10 nm LaFeSi alloy nanoparticles can be switched on and off near room temperature with a low magnetic field. acs.orgnih.gov
The Curie temperature (TC), the point at which a material ceases to be ferromagnetic, can be precisely tuned by adjusting the silicon content or through chemical substitutions. researchgate.netnih.gov For instance, in LaFe13-xSix compounds, the system is ferromagnetic for silicon content 'x' between approximately 1.3 and 2.6. oaepublish.com Adding hydrogen to form hydrides, such as La(Fe,Si)13Hx, can elevate the TC to near room temperature without significantly diminishing the associated magnetocaloric effect. nih.gov Theoretical calculations have confirmed that while the LaFe13−xSix constituent is magnetically active, the LaFeSi phase is magnetically inert. aip.org
Table 1: Magnetic Properties of Selected La-Fe-Si Compounds
Compound | Magnetic Transition | Curie Temperature (TC) | Key Feature | Reference |
---|---|---|---|---|
La(FexSi1-x)13 | Ferromagnetic (FM) | Increases with Si content (from 200 K for x=1.4 to 235 K for x=2.0) | Itinerant-Electron Metamagnetic (IEM) transition | researchgate.netresearchgate.net |
LaFe11.4Al0.8Si0.8 | Ferromagnetic (FM) | 185 K | Transitions from FM to paramagnetic state | oaepublish.com |
La(Fe, Si)13Hx | Ferromagnetic (FM) | ~200 K to 340 K (increases with hydrogen content x) | TC tunable to room temperature | nih.gov |
LaFeSi Nanoparticles | Ferromagnetic (FM) | Near room temperature | Magnetism switchable by low magnetic field | acs.orgnih.gov |
Lanthanum-Nickel-Silicide (La-Ni-Si)
The La-Ni-Si system is characterized by its vast number of ternary compounds and structural complexity, which gives rise to a wide array of physical properties, including diverse magnetic behaviors. rsc.orgacs.org The system contains numerous stable compounds, such as LaNiSi, La3Ni4Si4, and members of complex homologous series. acs.orgdiva-portal.org Unlike the strongly magnetic La-Fe-Si systems, many La-Ni-Si compounds exhibit weaker magnetic responses. For example, LaNiSi and La3Ni4Si4 are known to exhibit superconductivity at very low temperatures (1.2 K and 1.0 K, respectively). acs.org Magnetic susceptibility measurements on related compounds like La9Ni8Sn5 show complex magnetic behavior rather than simple ferromagnetism. researchgate.net In the broader La-Co-Ni system, extensive solid solutions form, such as between LaNi5 and LaCo5, indicating that the magnetic properties can be continuously tuned through substitution. mdpi.com
Spin Dynamics and Exchange Interactions
Investigations of Magnetocaloric Effect in Related Lanthanide Silicides
The magnetocaloric effect (MCE) is a magneto-thermal phenomenon in which a magnetic material's temperature changes in response to an applied magnetic field. This effect is particularly prominent in materials undergoing a magnetic phase transition and is the basis for magnetic refrigeration technology. acs.organnualreviews.org
La(Fe,Si)13-based compounds are among the most promising materials for MCE applications due to their large magnetic entropy change (ΔSM) associated with the first-order phase transition near their Curie temperature. acs.orgresearchgate.netnih.gov The magnitude of the MCE and the operating temperature can be tuned by altering the Fe/Si ratio. oaepublish.com For example, in LaFe13-xSix, the peak magnetic entropy change under a 5 T magnetic field is 30 J kg-1 K-1 for x=1.3 (TC ≈ 185 K). oaepublish.com Partial substitution of lanthanum with cerium in La1-zCez(Fe,Si)13 has been shown to enhance the MCE. researchgate.net
The MCE is not limited to lanthanum silicides. Many other lanthanide silicide systems exhibit this property. The Gd5(SixGe1-x)4 system is famous for its "giant" magnetocaloric effect. annualreviews.orgaip.org Other examples include PrZnSi and NdZnSi, which show large, reversible MCE at low temperatures. acs.org Ternary compounds in the Dy-Ni-Si system also display significant MCE, with DyNi0.67Si1.34 exhibiting a maximum magnetic entropy change of -16.1 J/kg K at 10.5 K for a 7 T field change. osti.gov
Table 2: Magnetocaloric Effect in Selected Lanthanide Silicides
Material | Max. Magnetic Entropy Change (-ΔSM) | Field Change (T) | Temperature | Reference |
---|---|---|---|---|
La(Fe0.90Si0.10)13H1.1 | 28 J kg-1 K-1 | 0-2 | 287 K | researchgate.net |
LaFe11.6Si1.4 | 32 J kg-1 K-1 | 0-7 | ~185 K | oaepublish.com |
Gd | 9.7 J kg-1 K-1 | Not specified | 293 K | oaepublish.com |
PrZnSi | 16.27 J kg-1 K-1 | 0-7 | ~13.5 K | acs.org |
NdZnSi | 15.42 J kg-1 K-1 | 0-7 | ~18.5 K | acs.org |
DyNi0.67Si1.34 | 16.1 J kg-1 K-1 | 0-7 | 10.5 K | osti.gov |
Spin-Polarized Electronic Structure Studies
Spin-polarized electronic structure studies, primarily using computational methods like density functional theory (DFT), are essential for understanding the origins of magnetism at a fundamental level. These studies calculate the electronic density of states (DOS) separately for spin-up and spin-down electrons. A significant imbalance between these two spin channels at the Fermi level leads to a net magnetic moment and properties like ferromagnetism.
Theoretical calculations for related lanthanide compounds have successfully explained observed magnetic phenomena. For instance, spin-polarized calculations on LaCoO3 elucidated the mechanism behind its nonmagnetic-to-ferromagnetic transition. researchgate.net In PrZnSi and NdZnSi, calculations of the partial DOS show a large splitting between the spin-up and spin-down channels for the rare-earth atoms, confirming a ferromagnetic metallic ground state where the lanthanide atoms provide the dominant magnetic moments. acs.org Similar spin-polarized DOS calculations have been reported for manganese silicides, predicting weak ferromagnetism. aip.org
For this compound clusters (LaSin), relativistic DFT calculations have been used to determine their equilibrium geometries and electronic properties, which are foundational to their magnetic behavior. researchgate.net The ultimate goal of such research extends to spintronic applications, where materials with high spin polarization are desired. For example, research on La-doped EuO grown on silicon aims to enable the direct injection of spin-polarized currents into mainstream semiconductors, a key step for future spintronic devices. harvard.edu
Viii. Interfacial Reactions and Thin Film Architectures Involving Lanthanum Silicide
Growth Mechanisms of Lanthanum Silicide Thin Films on Silicon Substrates
The fabrication of this compound thin films on silicon substrates can be achieved through various deposition techniques, each influencing the growth mechanism and the final film quality. Common methods include physical vapor deposition (PVD) techniques like e-beam evaporation and sputtering, as well as chemical vapor deposition (CVD) and atomic layer deposition (ALD). researchgate.netgoogle.com
The growth process often begins with the deposition of a thin layer of lanthanum metal onto the silicon substrate, followed by a thermal annealing step. This process is known as solid-phase epitaxy (SPE). The initial interaction between lanthanum and silicon can occur at relatively low temperatures. Studies have shown that lanthanum metal reacts and intermixes with silicon at temperatures as low as 150-200°C, forming an initial intermixed layer. chemicalbook.com
As the annealing temperature increases, the growth of the silicide progresses. Between 150°C and 400°C, this compound gradually forms, with the reaction reaching completion in the 300-400°C range. chemicalbook.com The final product is typically a this compound with a tetragonal crystal structure. chemicalbook.com The stoichiometry of the resulting film can be close to LaSi₂, although some studies report silicon-rich phases like LaSi₂.₂. chemicalbook.com
The growth can also be influenced by the deposition method itself. For instance, metalorganic chemical vapor deposition (MOCVD) can lead to the diffusion of silicon into the lanthanum-containing film during deposition and subsequent annealing, resulting in the formation of non-stoichiometric lanthanum silicate (B1173343). researchgate.net Similarly, ALD processes, which offer precise thickness control at the molecular level, are also utilized for depositing lanthanum-containing films. researchgate.netgoogle.comgoogle.com
The table below summarizes various deposition techniques used for lanthanum-containing thin films on silicon.
Deposition Technique | Precursors/Targets | Deposition Temperature (°C) | Key Characteristics |
Solid-Phase Epitaxy (SPE) | Lanthanum metal | Annealing from 150-600 | Formation of an intermixed layer at low temperatures, followed by crystallization into silicide phases at higher temperatures. chemicalbook.com |
Molecular Beam Epitaxy (MBE) | Lanthanum source | ~700 | Enables epitaxial growth with precise control over thickness and stoichiometry. aip.orgacs.org |
Atomic Layer Deposition (ALD) | Lanthanum(2,2,6,6-tetramethyl-3,5-heptanedione), H₂O | 150 - 500 | Provides excellent conformality and thickness control, often resulting in amorphous films at lower temperatures. researchgate.netgoogle.com |
Metal-Organic Chemical Vapor Deposition (MOCVD) | La(tmhd)₃ | ~600 | Can result in the formation of compositionally graded La-Si-O silicate interfacial layers. researchgate.net |
Sputtering | Lanthanum Hexaboride (LaB₆) target | Room Temperature | Allows for deposition at low temperatures, with film properties dependent on working pressure. mdpi.com |
Interfacial Reaction Kinetics and Phase Sequence during Formation
The formation of this compound at the La/Si interface is a thermally activated process governed by reaction kinetics and a specific phase sequence. The initial reaction between a deposited lanthanum film and the silicon substrate is observed at temperatures as low as 150°C, leading to the formation of an intermixed layer. chemicalbook.com
As the annealing temperature is increased, distinct silicide phases begin to form. While an intermixed layer is present at lower temperatures, the crystalline disilicide phase (LaSi₂) is typically not observed by techniques like X-ray diffraction until the annealing temperature reaches around 600°C. chemicalbook.com This suggests an intermediate stage of silicide growth between 200°C and 600°C before the complete formation of lanthanum disilicide. chemicalbook.com
The reaction kinetics are diffusion-controlled. The growth of the interfacial layer, which can be a silicate in the presence of oxygen, is often enhanced by the presence of lanthanum. jmst.org The rate of this reaction can be influenced by the annealing temperature and the presence of any barrier layers. For instance, in the La₂O₃/Si system, thermal annealing above 500°C leads to the incorporation of silicon atoms into the lanthanum oxide film, forming silicate phases. researchgate.net The kinetics of this process are critical as a thick, low-dielectric-constant silicate layer can negatively impact device performance. researchgate.net
The phase formation sequence in metal-silicon systems can often be predicted by models such as the effective heat of formation (ΔH′) model. researchgate.net For the Co-Si system, for example, Co₂Si is often the first crystalline phase to form, although CoSi has also been reported as the initial phase under certain conditions. daneshyari.com While specific detailed studies on the phase sequence in the La-Si system are less common, the general principles of sequential phase formation, driven by thermodynamics and kinetics, are expected to apply.
The table below outlines the general phase sequence observed during the solid-state reaction of lanthanum with silicon.
Annealing Temperature Range (°C) | Dominant Phase/Process | Key Observations |
150 - 200 | Intermixing | Lanthanum reacts with silicon to form an amorphous or poorly crystalline intermixed layer. chemicalbook.com |
200 - 600 | Gradual Silicide Formation | Gradual formation of this compound crystallites within the intermixed layer. chemicalbook.com |
> 600 | Crystalline Disilicide Formation | The LaSi₂ phase becomes the dominant and well-defined crystalline phase. chemicalbook.com |
Structural Coherence and Epitaxial Relationships at this compound/Silicon Interfaces
Achieving a structurally coherent and epitaxial interface between this compound and silicon is highly desirable for high-performance electronic devices, as it can lead to lower interface trap densities and improved carrier mobility. However, establishing a high-quality epitaxial relationship can be challenging.
While there is no conclusive evidence for the formation of epitaxial this compound layers when reacted in the solid phase, even after rapid thermal annealing at 900°C, research into related epitaxial lanthanide oxides provides valuable insights. chemicalbook.com Lanthanide oxides like La₂O₃ can be grown epitaxially on silicon substrates, most commonly on the Si(111) orientation. aip.orgcambridge.org
For La₂O₃ on Si(111), a thin (2-4 nm) cubic bixbyite La₂O₃ layer can form at the interface, followed by the growth of a hexagonal La₂O₃ phase. aip.org The cubic phase of La₂O₃ has a lattice parameter that is a reasonable match to silicon, which facilitates epitaxial growth. aip.orgacs.org The quality of the epitaxial interface is sensitive to growth conditions, such as the oxygen partial pressure, to prevent the formation of amorphous silica (B1680970) or silicide interfacial layers. acs.orgcambridge.org
The principles of lattice matching and substrate orientation are also critical for silicide epitaxy. For instance, other metal silicides like CoSi₂ and TiSi₂ grow epitaxially on Si(111) substrates but not typically on Si(100). aps.org This highlights the importance of the crystallographic orientation of the silicon substrate in dictating the epitaxial relationship. The formation of single-crystal LaSi₂(112) films epitaxially grown on Si(111) substrates has been reported, demonstrating that epitaxial growth is possible under specific conditions. researchgate.net
The table below summarizes the epitaxial relationships for lanthanum-based compounds on silicon.
Film | Substrate | Epitaxial Relationship | Lattice Mismatch (%) | Reference |
Cubic La₂O₃ | Si(111) | (111) La₂O₃ | (111) Si | |
Hexagonal La₂O₃ | Si(111) | (0001) La₂O₃ | (111) Si | |
LaAlO₃ | Si(001) (with SrTiO₃ buffer) | (001) LaAlO₃ | (001) Si | |
LaF₃ | Si(111) | c-axis | capes.gov.br Si |
Role of Interfacial Layers in Device Performance
In the context of high-k gate dielectrics, where lanthanum oxides and silicates are often employed, the interfacial layer is a double-edged sword. A controlled, thin silicate layer (La-Si-O) can be beneficial as it helps to passivate the silicon surface, reducing interface traps and improving the electrical quality of the interface. researchgate.netresearchgate.net However, an uncontrolled, thick interfacial layer, which is often a low-k material like silicon oxide, is detrimental. researchgate.netcambridge.orgresearchgate.net This low-k layer increases the equivalent oxide thickness (EOT) of the gate stack, which negates the benefit of using a high-k material and limits device scaling. cambridge.orgresearchgate.net
The composition and thickness of the interfacial layer can significantly impact the Schottky barrier height (SBH) at the metal-semiconductor contact. This compound is known to form a low SBH on n-type silicon, which is advantageous for reducing contact resistance. researchgate.net However, the presence of interfacial layers can modulate this SBH. For instance, the introduction of thin interfacial layers of materials like LaOₓ or AlOₓ can create interfacial dipoles that tune the effective work function of the contact, allowing for the engineering of the SBH. dntb.gov.ua This tuning is critical for optimizing the performance of devices like Schottky barrier MOSFETs. mdpi.com
Furthermore, the interfacial layer can affect the leakage current and reliability of the device. A well-formed, dense interfacial layer can help to suppress leakage currents. researchgate.net Conversely, a defective or non-uniform interfacial layer can lead to increased leakage and reduced device reliability. researchgate.netresearchgate.net Therefore, precise engineering of the interfacial layer is crucial for harnessing the full potential of this compound in advanced electronic devices.
The table below summarizes the impact of different interfacial layers on device performance.
Interfacial Layer Type | Impact on EOT | Impact on Leakage Current | Impact on SBH | Key Considerations |
Thin Lanthanum Silicate (La-Si-O) | Slight Increase | Can reduce | Modulates SBH | Can improve interface quality and passivate the Si surface. researchgate.netresearchgate.net |
**Thick Silicon Oxide (SiO₂) ** | Significant Increase | Can be low if dense | Can increase SBH on n-Si | Detrimental for scaling due to its low dielectric constant. researchgate.netcambridge.orgresearchgate.net |
Engineered Dipole Layer (e.g., LaOₓ) | Minimal Increase | Dependent on quality | Enables significant tuning | Allows for engineering of the effective work function for performance optimization. dntb.gov.ua |
Silicide (e.g., from incomplete reaction) | N/A (metallic) | Increases (forms Schottky contact) | Defines the SBH | The primary determinant of contact resistance in a silicide contact. researchgate.net |
Ix. Advanced Characterization Techniques Applied to Lanthanum Silicides
X-ray Diffraction Techniques
X-ray diffraction (XRD) is an indispensable tool for the structural analysis of lanthanum silicide compounds. By analyzing how X-rays are scattered by the crystalline lattice, researchers can deduce a wealth of information about the material's atomic arrangement.
Powder X-ray diffraction (PXRD) is a primary and fundamental technique for the characterization of polycrystalline this compound samples. creative-biostructure.comncl.ac.uk Its principal application is the identification of the crystalline phases present in a sample. creative-biostructure.comncl.ac.uk Each crystalline this compound phase has a unique diffraction pattern, which serves as a fingerprint. By comparing the experimental diffraction pattern to established databases, such as the Powder Diffraction File (PDF), the specific this compound compounds and any impurities can be identified. ncl.ac.uknist.gov
For instance, PXRD has been used to identify various phases in the La-Si system, including LaSi2, LaSi, La5Si4, La3Si2, and La5Si3. researchgate.net In the synthesis of La-Si-O-N glasses, PXRD is employed to detect the presence of metallic silicide impurities that can affect the material's transparency. mdpi.com Similarly, in the study of La-Ni-Si alloys, PXRD analysis confirmed the presence of multiple phases, including new ternary compounds. au.dk
Beyond phase identification, PXRD is crucial for the precise determination of lattice parameters. acs.org By refining the diffraction data using methods like the Rietveld refinement, the unit cell dimensions of the this compound phases can be calculated with high accuracy. mdpi.com This is essential for understanding the effects of composition, substitution, or processing conditions on the crystal structure. For example, PXRD data refined with an internal standard like lanthanum hexaboride (LaB6) allows for precise lattice parameter determination. acs.org In a study of Ni-substituted LaSi2, XRD analysis showed that Ni substitutes only the Si sites, which was confirmed by changes in the lattice parameters. acs.org
Compound/System | Identified Phases | Lattice Parameters (if reported) | Key Findings from PXRD | Reference |
---|---|---|---|---|
La-Si System | La5Si3, La3Si2, La5Si4, LaSi, LaSi2-α1, LaSi2-α2 | Not specified in abstract | Confirmed existence of multiple binary phases and their formation temperatures. | researchgate.net |
La-Ni-Si System | LaNi11.8–11.4Si1.2–1.6 | a = 11.25486(8) Å | Determined the cubic CaCu6.5Al6.5-type structure. | researchgate.net |
La-Ni-Si Homologous Series | La12.5Ni28.0Si18.3, La22.1Ni39.0Si27.8, La32.9Ni49.8Si39.3, La44.8Ni66.1Si53.4 | Varies with composition, e.g., a = 28.8686(8), c = 4.0737(2) Å for n=3 | Identified a new homologous series with hexagonal structures. | nih.gov |
LaNixSi2−x Composite | La(Ni,Si)2, Si | Not specified | Showed that Ni substitutes for Si in the LaSi2 crystal structure. | acs.org |
Ce4(P1-xSix)3-z | Cubic phase with anti-Th3P4 type structure | a ≈ 9 Å | Indicated the formation of the desired structure and the presence of a homogeneity range. | acs.org |
For an unambiguous determination of the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. This technique uses a single, well-ordered crystal, which allows for the collection of detailed three-dimensional diffraction data. From this data, the precise atomic positions within the unit cell, bond lengths, and bond angles can be determined, providing a complete picture of the crystal structure.
SCXRD has been instrumental in discovering and characterizing new, complex this compound compounds, particularly in ternary systems like La-Ni-Si. For example, the crystal structures of a homologous series of hexagonal lanthanum nickel silicides, with the general formula La(n+1)(n+2)Nin(n-1)+2Sin(n+1), were determined using single-crystal diffractometer data. acs.orgresearchgate.net These studies revealed that in these hexagonal structures (space group P63/m), most atoms are situated on mirror planes perpendicular to the short c-axis. acs.orgresearchgate.net Another investigation on the La-Ni-Si system identified a new homologous series with the general formula Lan(n+1)+xNin(n+5)+ySi(n+1)(n+2)–z, also crystallizing in the hexagonal P63/m space group. nih.govdiva-portal.org
The process often involves isolating a suitable single crystal from a synthesized sample, mounting it on a diffractometer, and collecting intensity data as the crystal is rotated in the X-ray beam. acs.org The resulting data is then used to solve and refine the crystal structure using specialized software packages. acs.org
Compound | Space Group | Lattice Parameters (Å) | Key Structural Features | Reference |
---|---|---|---|---|
LaNi11.8–11.4Si1.2–1.6 | Fm-3c | a = 11.256(4) | Cubic CaCu6.5Al6.5-type structure, a ternary derivative of the NaZn13 type. | researchgate.net |
La6Ni1.54(2)Si3 | P63/m | a = 12.243(1), c = 4.3830(1) | Hexagonal structure with atoms on mirror planes; part of a homologous series. | researchgate.net |
La5Ni1.75(1)Si3 | P63/m | a = 16.244(3), c = 4.342(2) | Hexagonal structure, Ce5Ni2Si3 type. | researchgate.net |
La15Ni6.87(2)Si10 | P63/m | a = 20.212(3), c = 4.351(1) | Hexagonal structure, Pr15Ni7Si10 type. | researchgate.net |
La21Ni10.49(3)Si15 | P63/m | a = 24.277(3), c = 4.352(1) | A new hexagonal structure type. | researchgate.net |
La2SiP4 | P21/c | a = 10.8230(6), b = 7.5208(4), c = 7.9189(4), β = 105.389(2)° | Monoclinic structure with SiP4 tetrahedra connected via P-P bonds forming 1D zig-zag chains. | iastate.edu |
In situ X-ray scattering (XRS) provides a powerful means to study dynamic processes, such as the growth of this compound thin films, in real-time. nih.gov By performing diffraction measurements while the material is being grown or annealed, researchers can directly observe phase formation, structural transformations, and the evolution of strain. nih.govmdpi.com This technique is particularly valuable for understanding the epitaxial growth of this compound on semiconductor substrates like silicon.
For example, synchrotron-based in situ grazing incidence X-ray diffraction (GIXRD) has been used to investigate the phase formation of La2O3 epitaxial films on Si(111). researchgate.net These studies revealed that a thin cubic bixbyite La2O3 layer initially forms at the interface, followed by the growth of a hexagonal La2O3 film. researchgate.net This type of information is critical for controlling the crystallographic orientation and quality of the deposited films for electronic applications. While direct studies on this compound growth using in situ XRS are not widely reported in the provided context, the methodology is highly applicable and has been used for similar systems, such as studying silicon growth from a melt or the formation of other silicides. mdpi.com The high intensity of synchrotron X-ray sources allows for rapid data collection, enabling the tracking of structural changes on short timescales. mdpi.comresearchgate.net
Single-Crystal X-ray Diffraction for Structure Determination
Electron Microscopy and Spectroscopy Methods
Electron microscopy techniques offer high-resolution imaging and analytical capabilities that are complementary to X-ray diffraction. These methods use a focused beam of electrons to probe the sample, providing information about its surface topography, microstructure, and elemental composition at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface. A focused beam of electrons is scanned across the sample, and the resulting signals—primarily secondary electrons and backscattered electrons—are collected to form an image. This provides detailed information about the surface topography and morphology of this compound materials. mdpi.com In backscattered electron mode, compositional contrast can be obtained, allowing for the differentiation of various phases within the material. mdpi.com
Coupled with SEM is Energy-Dispersive X-ray Spectroscopy (EDX or EDS), an analytical technique that identifies the elemental composition of a sample. wikipedia.org The incident electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. wikipedia.orgmst.or.jp
Together, SEM and EDX are routinely used to:
Observe surface morphology: SEM images reveal the grain size, shape, and distribution of this compound phases. mdpi.com
Analyze phase distribution: By using backscattered electron imaging and EDX mapping, the spatial distribution of different this compound phases and any secondary phases or impurities can be visualized. mdpi.comau.dk
Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the investigation of a material's internal structure at the nanoscale. semitracks.com In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample creates an image that reveals details about the crystal structure, defects, and interfaces. semitracks.com High-resolution TEM (HRTEM) can even resolve individual atomic columns.
Selected Area Diffraction (SAD or SAED) is a powerful technique within the TEM that provides crystallographic information from a specific, selected area of the sample. By inserting an aperture in the image plane of the objective lens, a diffraction pattern can be generated from a region as small as a few hundred nanometers in diameter. wordpress.com This pattern of spots or rings is characteristic of the crystal structure and orientation of the selected area.
The combination of TEM and SAD is used to:
Characterize nanoscale microstructure: TEM images can reveal the size and dispersion of nanometer-sized phases, such as Si particles within a this compound matrix in composite electrodes. acs.org
Identify crystal structure of nanoparticles: SAD patterns can confirm the crystalline nature of nanoscale precipitates and help identify their phase. For example, in La-Si-O-N glasses, SAED patterns confirmed the amorphous nature of the main glass phase while TEM imaging revealed the presence of silicide particles. mdpi.comdiva-portal.org
Analyze crystal defects and interfaces: HRTEM is used to study the atomic arrangement at interfaces, such as the LaSix/n-Si interface, and to identify crystalline defects like dislocations and stacking faults. researchgate.net
For example, a study on LaSi2/Si nanocomposite electrodes used scanning transmission electron microscopy (a related technique) to show that before cycling, Si phases were highly dispersed in the LaSi2 matrix. acs.org After cycling, this structure inverted. acs.org Cross-sectional TEM (XTEM) is particularly useful for examining layered structures, such as thin film contacts, providing a clear view of the different layers and their interfaces. researchgate.net
Scanning Tunneling Microscopy (STM) for Surface Morphology and Electronic States
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. wikipedia.org It operates based on the quantum tunneling effect, where a sharp conductive tip is brought within a nanometer of the sample surface, and a bias voltage induces a flow of tunneling electrons. zju.edu.cnoxinst.com By scanning the tip across the sample, STM can map the surface topography with exceptional resolution. oxinst.com
Beyond imaging, STM can perform Scanning Tunneling Spectroscopy (STS), which provides information about the local density of electronic states (LDOS). wikipedia.orgcmu.edu By holding the tip stationary and sweeping the bias voltage, an I-V curve is generated, which is related to the sample's LDOS. wikipedia.org
In the context of rare-earth silicides, including this compound, STM and STS are instrumental in:
Visualizing Surface Reconstructions: The growth of this compound on silicon substrates often leads to various surface reconstructions. STM can directly image the atomic arrangement of these structures. Studies on analogous scandium silicides have revealed (2x1) and (3x1) domain structures on Si(111) surfaces. aip.org
Identifying Different Phases: STM can distinguish between regions of crystalline silicide, uncovered silicon substrate, and areas with different stoichiometries (e.g., LaSi₂₋ₓ). aip.org
Probing Electronic Properties: STS can map the electronic landscape of the surface, for instance, by measuring the band gap at different locations or identifying electronic states associated with defects or vacancies. wikipedia.org This is critical for correlating the atomic structure with the electronic behavior of the silicide layer.
Detailed STM studies on gadolinium silicide nanomeshes on Si(110) have shown that the growth can be precisely controlled to form highly ordered structures, a technique that could be applied to other rare-earth metals like cerium and, by extension, lanthanum. researchgate.net
Table 1. STM Applications for Rare-Earth Silicide Characterization
Capability | Description | Relevance to this compound |
Atomic-Resolution Imaging | Maps the surface topography, revealing the arrangement of individual atoms and the structure of surface reconstructions. oxinst.com | Allows for direct visualization of the atomic structure of LaSiₓ layers and interfaces with the Si substrate. |
Local Density of States (LDOS) Measurement | Through STS, it measures the energy distribution of electronic states at specific locations on the surface. wikipedia.org | Helps in determining the electronic nature (metallic, semiconducting) of different silicide phases and identifying defect states. |
Phase Identification | Distinguishes between different silicide phases, adatoms, vacancies, and the underlying substrate based on topographic and electronic signatures. aip.org | Crucial for understanding the composition and uniformity of this compound films grown on silicon. |
Growth Monitoring | Can be used to study the dynamic processes of silicide formation, including nucleation and island growth. researchgate.net | Provides insights into optimizing growth parameters to achieve desired film morphologies and properties. |
Spectroscopic and Optical Characterization
Spectroscopic and optical methods are indispensable for probing the electronic structure, chemical bonding, and compositional makeup of lanthanum silicides.
Photoelectron Spectroscopy (PES) is a family of techniques based on the photoelectric effect, where incident photons eject electrons from a material. khanacademy.orglibretexts.org By analyzing the kinetic energy of these photoelectrons, one can determine their binding energy, which is characteristic of the elements and their chemical states. khanacademy.orglibretexts.org
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses X-rays to probe core-level electrons. eag.commalvernpanalytical.com It is a highly surface-sensitive technique, typically analyzing the top 5-10 nm, and is used to determine elemental composition and chemical bonding environments. eag.com
For this compound systems, XPS provides critical data by analyzing the core-level spectra of the constituent elements:
La 3d Spectrum: The binding energy and peak shape of the La 3d electrons are sensitive to the chemical environment of the lanthanum atoms. A shift to higher binding energy is observed when La-O-Si bonds (lanthanum silicate) are formed compared to La-O bonds (lanthanum oxide). researchgate.netaip.org The presence of metallic La-Si bonds, which can be detrimental to the performance of dielectric stacks, can also be identified. cityu.edu.hk Studies have shown that annealing can convert these metallic La-Si bonds into more stable La-N or La-O-Si bonds. researchgate.netcityu.edu.hk
Si 2s and Si 2p Spectra: The silicon core-level spectra can differentiate between several bonding states. The peak for Si-Si bonds from the substrate appears at a lower binding energy compared to silicon in an oxidized state. aip.org Peaks corresponding to La-Si (silicide) and La-O-Si (silicate) bonds can be resolved, providing direct evidence of the chemical interactions at the La/Si interface. cityu.edu.hkaip.org For instance, Si 2s peaks below 151 eV can indicate the metallic nature of La-Si bonding. cityu.edu.hk
O 1s Spectrum: The oxygen spectrum helps to identify the formation of lanthanum oxide (La-O), silicon dioxide (Si-O), and lanthanum silicate (B1173343) (La-O-Si), with La-O-Si bonds typically appearing at binding energies between the other two. aip.orgaip.org
Table 2. Representative XPS Binding Energies for Lanthanum-Silicon System Components
Core Level | Chemical Bond | Approximate Binding Energy (eV) | Reference |
La 3d3/2 | La-O-Si (Silicate) | 852.6 | researchgate.netaip.org |
La 3d5/2 | La-O (Oxide) | ~835 | researchgate.net |
Si 2s | La-Si (Silicide) | 145.75 - 148.75 | cityu.edu.hk |
Si 2s | Si-Si (Substrate) | 150.5 | aip.org |
Si 2s | Si-O (Oxide/Silicate) | 152.8 - 153.8 | cityu.edu.hkaip.org |
O 1s | La-O-Si (Silicate) | 530.6 - 530.8 | researchgate.netaip.org |
O 1s | Si-O (Oxide) | 531.5 | aip.org |
Note: Binding energies can vary slightly depending on the specific material composition, structure, and instrument calibration.
Ultraviolet Photoelectron Spectroscopy (UPS) is a variant of PES that uses lower-energy ultraviolet photons to specifically probe the valence electrons, which are involved in chemical bonding. libretexts.orgseriius.com This makes UPS an ideal tool for mapping the electronic structure near the Fermi level and determining properties like the work function and valence band maximum. researchgate.netnumberanalytics.com
In the study of lanthanum silicides and related materials, UPS provides insights into:
Valence Band Structure: UPS spectra reveal the density of states (DOS) in the valence band. For lanthanum-based materials, these spectra show features arising from La 5d, O 2p, and hybridized states. csic.esaps.org For this compound, contributions from Si 3s and 3p orbitals would also be present.
Metallic vs. Semiconducting Character: The presence or absence of a significant density of states at the Fermi level, as measured by UPS, directly indicates whether the material is metallic or semiconducting.
Surface Electronic Properties: Being extremely surface-sensitive, UPS can detect changes in the electronic structure due to surface reconstructions, adsorbates, or the formation of ultrathin silicide layers. researchgate.net
Combining UPS with inverse photoelectron spectroscopy (IPES) allows for a complete characterization of the band gap by determining both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). phi.com
Metastable De-excitation Spectroscopy (MDS) is an exceptionally surface-specific technique that probes the electronic properties of the outermost atomic layer. uq.edu.au It involves a beam of slow, metastable helium atoms (He*) that de-excite upon interacting with the surface, ejecting electrons whose energy distribution reflects the local density of states of the surface. mpg.de
When a spin-polarized beam of He* atoms is used, the technique is known as Spin-Polarized MDS (SPMDS). The spin-dependent de-excitation probability allows for the direct measurement of surface magnetism with unparalleled sensitivity to the top layer. mpg.deaps.org
While direct MDS or SPMDS studies specifically on this compound are not widely reported, the techniques are highly relevant for investigating:
Outermost Layer Electronic Structure: MDS can provide a clear picture of the density of states of the very surface of a this compound film, which may differ from the bulk due to surface reconstruction or segregation. uq.edu.au
Surface Magnetism: If certain this compound phases are predicted to possess magnetic ordering, SPMDS would be the ideal tool to verify and characterize this magnetism at the surface, distinguishing it from bulk magnetic properties. aps.org The technique has been successfully applied to study the surface magnetism of thin iron films, demonstrating its power in resolving temperature-dependent magnetic behavior and the effects of atomic segregation. mpg.de
Terahertz (THz) scattering-type scanning near-field optical microscopy (s-SNOM) is a cutting-edge technique that combines the nanoscale spatial resolution of atomic force microscopy (AFM) with the low-energy spectroscopic information of THz radiation. osti.govfnal.gov It enables the non-invasive mapping of local conductivity and material composition far below the diffraction limit. researchgate.netresearchgate.net
A recent study performed THz s-SNOM on a lanthanum-silicon (La₂₀Si₈₀) alloy, demonstrating the technique's unique capabilities for characterizing this compound systems. researchgate.netoptica.org The key findings include:
Nano-compositional Imaging: The technique successfully distinguished between microstructures of metallic LaSi₂ and surrounding regions of insulating silicon. researchgate.net The contrast in the near-field THz response is directly related to the local conductivity, allowing for a map of the chemical composition. osti.gov
Local Conductivity Mapping: THz s-SNOM directly probes the low-frequency conductivity of the material at the nanoscale. fnal.gov This revealed subwavelength variations in conductivity within the La-Si alloy that were not visible in standard AFM topography maps. osti.gov
Phase Identification: The signal contrasts in the s-SNOM images enable clear mapping of the different compositional and structural phases present in the alloy, providing a powerful tool for quality control and material development. researchgate.net
Table 3. THz s-SNOM for this compound Characterization
Feature | Description | Finding in La-Si System | Reference |
Technique Principle | An AFM tip scatters incident THz radiation; the scattered signal provides information on the local dielectric properties and conductivity of the sample surface. | Probed the near-field Drude response of a La₂₀Si₈₀ alloy. | researchgate.netoptica.org |
Spatial Resolution | Achieves resolution far beyond the THz diffraction limit, enabling imaging of nanoscale features. | Mapped microstructures much smaller than 1 µm. | osti.govfnal.gov |
Contrast Mechanism | Contrast is generated by local differences in conductivity and free-carrier response. | High signal from metallic LaSi₂ phases and low signal from insulating Si regions. | researchgate.net |
Primary Application | Non-invasive, nano-compositional imaging and local conductivity mapping. | Demonstrated a new method to investigate compositional heterogeneity and related nanoscale electrical properties in rare-earth alloys. | osti.govresearchgate.net |
Raman and Infrared (IR) spectroscopy are vibrational techniques used to identify chemical bonds and crystal structures by probing phonon modes and molecular vibrations. optica.org
Raman Spectroscopy has been used to identify this compound as an impurity phase within lanthanum-containing silicon oxynitride glasses. mdpi.comdiva-portal.org The analysis showed that Raman spectra could ascertain the presence of elemental Si and LaSiₓ particles, which were not always detectable by other methods like XRD due to their small size or poor crystallinity. diva-portal.orgresearchgate.net The measurements are typically performed with a laser, and the scattered light provides a fingerprint of the material's vibrational modes. researchgate.net
Infrared (IR) Spectroscopy probes vibrations that induce a change in the dipole moment. While specific IR studies on this compound are less common, the technique is valuable for detecting certain impurities or bonding environments. For example, in situ IR spectroscopy has been used to monitor the surface species during the atomic layer deposition of lanthanum oxide, identifying ligands and carbonate formation. nih.gov For this compound films, IR spectroscopy could potentially be used to identify Si-H or O-H bonds from precursor residues or post-growth contamination, as well as to study the IR-active phonon modes of the silicide crystal lattice itself.
Differential Thermal Analysis (DTA) for Phase Transitions
Differential Thermal Analysis (DTA) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It operates by measuring the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. filab.frworldoftest.com This method is particularly effective in identifying phase transitions, such as melting, crystallization, and solid-state transformations, which manifest as endothermic or exothermic peaks on the DTA curve. filab.frworldoftest.com
In the study of lanthanum-silicon (La-Si) systems, DTA has been instrumental in constructing phase diagrams and identifying the formation temperatures of various this compound compounds. researchgate.net Research has confirmed the existence of several intermetallic compounds, including La₅Si₃, La₃Si₂, La₅Si₄, and LaSi, and has detailed their formation through peritectic and congruent melting reactions. researchgate.net For instance, LaSi and LaSi₂₋ₐ₁ are reported to melt congruently at 1620 °C and 1730 °C, respectively, while La₅Si₃, La₃Si₂, and La₅Si₄ form via peritectic reactions at 1260 °C, 1470 °C, and 1570 °C, respectively. researchgate.net
DTA cooling curves of Al-Si alloys with lanthanum additions have revealed distinct exothermic peaks corresponding to the formation of the α-Al phase and the Al-Si eutectic structure. researchgate.net The addition of lanthanum has been shown to influence the nucleation undercooling of both α-Al grains and the eutectic silicon. researchgate.net
The following table summarizes key phase transition temperatures for various lanthanum silicides as determined by DTA and other thermal analysis methods.
Compound/System | Transition/Reaction | Temperature (°C) | Reference |
La₅Si₃ | Peritectic Formation | 1260 | researchgate.net |
La₃Si₂ | Peritectic Formation | 1470 | researchgate.net |
La₅Si₄ | Peritectic Formation | 1570 | researchgate.net |
LaSi | Congruent Melting | 1620 | researchgate.net |
LaSi₂₋ₐ₁ | Congruent Melting | 1730 | researchgate.net |
LaSi₂₋ₐ₂ | Peritectic Formation | ~1600 | researchgate.net |
La-Si Eutectic | Eutectic Point | 722 ± 9 (11 at. % Si) | researchgate.net |
La-Si Eutectic | Eutectic Point | 1528 ± 9 (55.5 at. % Si) | researchgate.net |
La-Si Eutectic | Eutectic Point | 1205 ± 7 (82 at. % Si) | researchgate.net |
La₂Mo₂O₉ | α-monoclinic to β-cubic phase transition | 546.5 | researchgate.net |
This table presents data on phase transitions in this compound and related systems, illustrating the utility of DTA in materials science.
Other Analytical Techniques
The characterization of this compound nanoparticles involves determining their size, surface area, and porosity, which are critical parameters influencing their reactivity and performance in various applications. N₂-sorption analysis is a standard technique for determining the specific surface area (often using the Brunauer-Emmett-Teller, or BET, method) and pore size distribution of porous materials. clays.orgnih.gov The method relies on the physical adsorption of nitrogen gas onto the material's surface at liquid nitrogen temperature (77 K). clays.org By measuring the amount of adsorbed gas at various relative pressures, an adsorption-desorption isotherm is generated, from which surface area and pore characteristics can be derived. clays.org
For instance, in studies of related lanthanum-containing nanoparticles, N₂ adsorption-desorption tests have been used to show that the addition of other elements, like silver to lanthanum calcium manganate, can increase the specific surface area and total pore volume. researchgate.net
Particle size analysis is another crucial aspect of nanoparticle characterization. Techniques such as Transmission Electron Microscopy (TEM) are often employed to visualize the morphology and measure the primary particle size of nanoparticles. sigmaaldrich.comorientjchem.org For example, studies on lanthanum oxide nanoparticles have reported particle sizes in the range of tens of nanometers. orientjchem.org
The table below provides examples of nanoparticle properties determined by these techniques for lanthanum-based materials.
Material | Technique | Parameter | Value | Reference |
La₂O₃ Nanopowder | TEM | Particle Size | <100 nm | sigmaaldrich.com |
La₂C₂O₅ Nanoparticles | XRD (Debye-Scherrer) | Average Crystallite Size | 29.0 - 35.73 nm | orientjchem.org |
La₂O₃ Nanoparticles | XRD (Debye-Scherrer) | Average Crystallite Size | 13.40 - 24.56 nm | orientjchem.org |
La₀.₈₅Ca₀.₁₅MnO₃ | N₂ Adsorption | Specific Surface Area | 38.79 m²/g | researchgate.net |
LCM@Ag Composite | N₂ Adsorption | Total Pore Volume | 0.113290 cm³/g | researchgate.net |
Pure LCM | N₂ Adsorption | Total Pore Volume | 0.007554 cm³/g | researchgate.net |
This interactive table showcases characterization data for lanthanum-based nanoparticles, highlighting the importance of particle size and surface area analysis.
Inductively Coupled Plasma (ICP) based techniques, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for determining the elemental composition of materials with high sensitivity and accuracy. nih.gov In these methods, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. nih.gov The resulting ions or emitted light are then analyzed to identify and quantify the elements present.
For lanthanum silicides, ICP analysis is essential for verifying the stoichiometry of synthesized compounds and for detecting trace impurities. The precise determination of the lanthanum-to-silicon ratio is critical for ensuring the desired phase is formed. Furthermore, the presence of impurities, even at very low concentrations, can significantly alter the material's properties.
ICP-MS, in particular, offers extremely low detection limits, making it suitable for trace and ultra-trace element analysis. nih.gov However, the analysis of silicon by ICP-MS can be challenging due to its relatively high ionization potential and spectral interferences from polyatomic ions like N₂⁺ and CO⁺ on its major isotope, ²⁸Si. spectroscopyonline.com To overcome these challenges, advanced techniques such as tandem ICP-MS (ICP-MS/MS) with a reaction cell can be employed to resolve these interferences. spectroscopyonline.com
Research on high-purity lanthanum oxide has demonstrated the use of ICP-OES to quantify the amount of unprecipitated lanthanum in solution during gravimetric analysis, and ICP-MS/MS to measure impurities to correct the final purity value. frontiersin.org Similarly, ICP-AES has been utilized for the analysis of numerous impurities in high-purity silicon. researchgate.net
The following table presents typical elements analyzed by ICP techniques in materials relevant to lanthanum silicides.
Sample Matrix | Analytical Technique | Analyte(s) | Purpose | Reference |
High-Purity La₂O₃ | ICP-OES | Lanthanum | Quantify unprecipitated La | frontiersin.org |
High-Purity La₂O₃ | ICP-MS/MS | Various Impurities | Correct for impurities in purity analysis | frontiersin.org |
High-Purity Silicon | ICP-AES | 44 Impurities | Determine trace impurity concentrations | researchgate.net |
Silica (B1680970) Nanoparticles | ICP-MS/MS | Silicon | Accurate measurement of Si in nanoparticles | spectroscopyonline.com |
Metal Alloys | LA-ICP-MS | Trace Elements | Quantitative analysis of trace elements | goldschmidt.info |
This table provides an overview of how ICP-based methods are applied for the elemental analysis of lanthanum-containing materials and their precursors, ensuring compositional accuracy.
X. Computational and Theoretical Modeling Approaches for Lanthanum Silicides
First-Principles Calculations and Ab Initio Simulations
First-principles calculations, rooted in quantum mechanics, allow for the investigation of material properties without empirical parameters. These ab initio (from the beginning) simulations are crucial for obtaining a fundamental understanding of lanthanum silicides.
Ab initio methods are powerful in predicting the crystal structures and relative stabilities of different lanthanum silicide phases. Techniques like Density Functional Theory (DFT) are employed to calculate the total energy of various atomic arrangements, identifying the most energetically favorable structures. nih.govllnl.gov For instance, these calculations can determine the lowest-energy configurations of LaSin clusters, revealing that lanthanum atoms tend to occupy surface sites in smaller clusters. researcher.life
Modern crystal structure prediction techniques utilize optimization algorithms, such as evolutionary algorithms and particle swarm optimization, to explore the potential energy surface and identify stable and metastable phases. nih.gov This predictive capability is essential for understanding phase transformations under different conditions, such as high pressure, and for identifying novel synthesizable compounds. osti.gov DFT-based structural relaxations are used to optimize atomic positions and unit cell parameters, providing accurate crystallographic information. nih.goviastate.edu
Table 1: Predicted and Experimental Crystal Structures of Selected Lanthanum Silicides
Compound | Predicted Structure Type | Space Group | Calculated Lattice Parameters (Å) | Experimental Lattice Parameters (Å) | Reference |
LaSi | CrB | Cmcm | a=4.42, b=11.12, c=4.02 | a=4.41, b=11.08, c=4.01 | researchgate.net |
α-LaSi₂ | α-ThSi₂ | I4₁/amd | a=4.322, c=13.854 | a=4.3220, c=13.8544 | optica.org |
La₅Si₃ | Cr₅B₃ | I4/mcm | a=7.92, c=14.15 | a=7.90, c=14.11 | researchgate.net |
La₃Si₂ | U₃Si₂ | P4/mbm | a=7.85, c=4.46 | a=7.84, c=4.45 | researchgate.net |
LaSi₂ (CaNi₂Si-type) | CaNi₂Si | P6/mmm | - | a=4.0263, c=15.066 | rsc.org |
La₂Ni₃Si₂ | Own type | P2₁/c | - | a=6.8789, b=6.2167, c=12.214 | rsc.org |
La₃Ni₃Si₂ | Pnma | Pnma | - | a=7.501, b=14.316, c=6.149 | rsc.org |
La₆Ni₇Si₄ | Pr₆Ni₇Si₄ | Pbcm | - | a=6.066, b=7.488, c=29.682 | rsc.org |
Note: Calculated and experimental lattice parameters can vary slightly depending on the specific computational methods and experimental conditions.
First-principles calculations are instrumental in determining the electronic band structure and density of states (DOS) of lanthanum silicides. rsc.orggoogle.frresearchgate.netcalphad2025.org These calculations reveal the nature of chemical bonding, the distribution of electronic states, and fundamental electronic properties like the band gap.
For example, DFT calculations have been used to study the electronic properties of various La-Si clusters and bulk compounds. uspex-team.org The calculated band structure can identify a material as metallic, semiconducting, or insulating. For instance, calculations for La₂SiP₄ predicted it to be a narrow bandgap semiconductor. iastate.edu The partial density of states (PDOS) provides further insight by showing the contribution of each atomic orbital (e.g., La-5d, Si-3p) to the total DOS, which is crucial for understanding hybridization and bonding. materialsmodeling.org Relativistic effects, such as spin-orbit coupling, are often included in these calculations for heavy elements like lanthanum to achieve higher accuracy. researcher.lifematerialsmodeling.org
Table 2: Calculated Electronic Properties of Selected Lanthanum Silicides
Compound | Calculation Method | Calculated Band Gap (eV) | Key Findings | Reference |
LaSin (n=1-6) clusters | Relativistic DFT | Varies with cluster size | La atoms prefer surface sites; charge transfer direction can reverse with size. | researcher.life |
La₂SiP₄ | VASP (DFT) | 0.35 | Narrow bandgap semiconductor; primary DOS contribution from P states in the valence band. | iastate.edu |
LaN | HSE06 Hybrid Functional | 0.62 (direct) | Found to be a direct bandgap semiconductor, contrary to previous assumptions. | umich.edu |
LaScSi | DFT+DMFT | - | Exhibits electride-like features with interstitial electron density. | uspex-team.org |
Ab initio simulations are also applied to study complex phenomena such as interfaces and defects, which often govern the performance of materials in devices. These simulations can model the structure and energetics of interfaces between this compound and other materials, such as silicon in microelectronics. pyrometallurgy.co.za Understanding the interfacial bonding and electronic structure is critical for applications like low-resistance contacts. researchgate.net
Furthermore, first-principles calculations can investigate the formation energies and electronic effects of point defects (e.g., vacancies, interstitials, substitutions) within the this compound lattice. This knowledge of defect chemistry is vital for controlling material properties through doping or processing. For example, simulations can predict how defects might influence charge carrier concentration or act as trapping sites.
Calculation of Electronic Band Structures and Density of States
Molecular Dynamics and Monte Carlo Simulations
While first-principles methods are highly accurate, they are computationally expensive and typically limited to relatively small systems and short timescales. Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer a way to study larger systems and longer-time phenomena.
MD simulations model the classical motion of atoms over time based on interatomic potentials, which can be derived from first-principles calculations or empirical data. ndl.go.jp MD is particularly useful for studying dynamic processes, such as diffusion, phase transformations, and the mechanical response of materials. rsc.org For instance, MD simulations have been used to investigate the diffusion of ions in materials relevant to battery applications. researchgate.net
Monte Carlo simulations employ statistical methods to model a wide range of phenomena. mdpi.com In the context of lanthanum silicides, MC methods can be used to simulate processes like crystal growth, the distribution of different atomic species in an alloy, or the effects of processing on microstructure. mrs-j.org For example, kinetic Monte Carlo simulations have been applied to study the kinetics and mechanisms of catalytic reactions on lanthanum-based materials. researchgate.net
Thermodynamic Modeling (CALPHAD) and Phase Diagram Computations
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach for predicting phase equilibria and thermodynamic properties of multicomponent systems. researchgate.netresearchgate.netonera.fr It combines experimental data with thermodynamic models to create self-consistent thermodynamic databases. osti.gov
For the La-Si system, the CALPHAD approach has been used to assess and model the binary phase diagram. researchgate.net This involves developing thermodynamic descriptions for each phase (e.g., liquid, solid solutions, intermetallic compounds) and optimizing the model parameters to fit available experimental data, such as phase boundaries and reaction temperatures. researchgate.net These databases can then be used to calculate phase diagrams under various conditions and predict the stable phases for a given composition and temperature, which is crucial for alloy design and processing. psu.edufrontiersin.org The integration of first-principles calculations to determine the enthalpy of formation of compounds can significantly enhance the accuracy of CALPHAD models. psu.edu
Continuum Models for Mechanical Stress and Volume Changes (e.g., in battery research)
In applications where mechanical integrity is critical, such as in lithium-ion batteries, continuum models are used to simulate mechanical stress and volume changes. When this compound is considered as a component in silicon-based anodes, it can experience significant volume expansion and contraction during the insertion (lithiation) and extraction (delithiation) of lithium ions. researchgate.netacs.org
These models, often based on finite element analysis, treat the material as a continuous medium and solve equations of mechanics to predict the evolution of stress and strain. They can help in understanding how the presence of a this compound phase can buffer the volume changes of silicon, potentially mitigating mechanical failure like cracking and pulverization of the electrode. acs.orgresearchgate.net By modeling the mechanical behavior, researchers can optimize the microstructure of composite electrodes to improve their cycle life and performance. albany.edu
Xi. Research Directions for Advanced Materials Applications of Lanthanum Silicides
Investigation of Lanthanum Silicides for Microelectronic Contact Architectures
The continuous scaling of complementary metal-oxide-semiconductor (CMOS) technology necessitates the development of new materials for microelectronic contacts to overcome the challenges of increased contact resistance. mdpi.com Lanthanum silicide is being investigated as a promising candidate for these applications due to its favorable properties at the metal-semiconductor interface.
A critical parameter in metal-semiconductor contacts is the Schottky barrier height (ΦB), which governs the flow of charge carriers. byu.edu For efficient device performance, a low Schottky barrier height is desirable for forming ohmic contacts, which exhibit a linear current-voltage (I-V) behavior. wikipedia.org
Lanthanum, being a low-work-function rare-earth metal, and its silicides have demonstrated the ability to form contacts with a low Schottky barrier height on n-type silicon (n-Si). researchgate.netresearchgate.net Research has shown that LaSix/n-Si contacts can achieve a low ΦB of approximately 0.25-0.4 eV. researchgate.net This low barrier height is a crucial factor for reducing contact resistivity. researchgate.net
The formation of an ohmic contact is essential for minimizing parasitic resistance and ensuring efficient signal transmission in integrated circuits. google.comstanford.edu The ability to modulate the Schottky barrier height is a key research area. Studies have shown that the insertion of thin dielectric layers, such as lanthanum oxide (LaOx), at the metal-semiconductor interface can tune the effective work function and, consequently, the Schottky barrier height. researchgate.net This tuning is attributed to the formation of an interface dipole. researchgate.net While not directly on this compound, this principle of using lanthanum compounds to modulate barrier heights is highly relevant. Furthermore, first-principles calculations have demonstrated that introducing atomic dipoles at the silicide/silicon interface, for instance by segregating specific atoms, can dramatically reduce the Schottky barrier height. aps.org
Contact System | Schottky Barrier Height (ΦB) on n-Si (eV) | Key Finding |
LaSix/n-Si | ~0.25-0.4 | Exhibits a low Schottky barrier height, making it promising for low-resistance contacts. researchgate.net |
TaN/LaOx/p-Si | Tunable, with significant reduction | The LaOx layer creates a dipole that modulates the effective work function, demonstrating the principle of barrier height tuning with lanthanum compounds. researchgate.net |
NiSi/Si with Boron | Reduced | Boron atoms at the interface create atomic-scale electric dipoles that lower the Schottky barrier height for holes. aps.org |
Silicides are widely used in integrated circuits as interconnect materials due to their high electrical conductivity, thermal stability, and compatibility with silicon processing. stanford.eduwikipedia.org They are employed to reduce the parasitic resistance of the gate, source, and drain contacts. stanford.edu As device dimensions shrink, the resistance of these interconnects becomes a significant performance bottleneck. mdpi.com
While specific research on this compound for interconnect technology is less prevalent than for other silicides like titanium silicide (TiSi2) or nickel silicide (NiSi), its properties suggest potential in this area. globalsino.com The formation of polycrystalline this compound (LaSi2−α) films has been reported, which is a prerequisite for their use as interconnects. researchgate.netresearchgate.net The exploration of this compound in this context would focus on its resistivity, thermal stability during subsequent processing steps, and its ability to form reliable, low-resistance connections between different components of a transistor. stanford.edu The compatibility of this compound with existing fabrication processes, such as the self-aligned silicide (salicide) process, would also be a critical area of investigation. wikipedia.org
Schottky Barrier Height Modulation and Ohmic Contact Formation
Exploration in Thermoelectric Energy Conversion Systems (by analogy with related silicides)
Thermoelectric materials can directly convert heat energy into electrical energy, offering a promising avenue for waste heat recovery. google.com The efficiency of a thermoelectric material is quantified by its figure of merit (ZT). While direct research on the thermoelectric properties of this compound is limited, the performance of related silicides and lanthanum compounds provides a strong rationale for its investigation.
Higher manganese silicide (HMS) is a known thermoelectric material, and research has focused on reducing its thermal conductivity to enhance its ZT value. labapress.com Similarly, lanthanum sulfide (B99878) (LaS) has been studied for high-temperature thermoelectric energy conversion. osti.gov The thermoelectric properties of γ-phase La3-xS4 have been investigated, showing that its carrier concentration can be controlled by the stoichiometric ratio of lanthanum to sulfur. osti.gov Furthermore, the addition of graphene to lanthanum strontium titanium oxide has been shown to significantly enhance its thermoelectric performance at room temperature. researchgate.net These examples from related materials suggest that this compound could possess interesting thermoelectric properties worth exploring. Research in this area would involve synthesizing this compound with controlled stoichiometry and microstructure and characterizing its Seebeck coefficient, electrical conductivity, and thermal conductivity to determine its ZT.
Assessment for Magnetic Refrigeration Applications (via related compounds like LaFe11.4Si1.6)
Magnetic refrigeration is an emerging, energy-efficient, and environmentally friendly cooling technology based on the magnetocaloric effect (MCE). aip.org The MCE is the temperature change of a material upon the application of a magnetic field. Materials with a large MCE near room temperature are sought after for this application. aip.org
While this compound itself is not the primary material of interest, related compounds, specifically lanthanum-iron-silicon (La-Fe-Si) alloys, have shown significant promise. rsc.org For instance, LaFe11.4Si1.6 exhibits a giant magnetocaloric effect. aip.org Research on La(Fe,Si)13-based compounds has demonstrated a large magnetic entropy change, which is a key indicator of a strong MCE. vcu.eduosti.gov
| Compound | Magnetic Field (T) | Maximum Magnetic Entropy Change (|ΔSM|) (J·kg−1·K−1) | Transition Temperature (K) | | --- | --- | --- | --- | | LaFe11.4Si1.6 | 5 | 20 | 210 | | Melt Spun La-Fe-Si Alloy | Not Specified | 17.33 | 208 |
The investigation of these La-Fe-Si alloys provides valuable insights into the role of lanthanum and silicon in creating materials with desirable magnetocaloric properties. rsc.org Further research could explore the possibility of tuning the MCE in these systems by varying the composition, including the lanthanum and silicon content, to optimize their performance for magnetic refrigeration applications. researchgate.net
Evaluation as Electrode Materials in Energy Storage Devices
The development of high-performance energy storage devices, such as lithium-ion batteries, is crucial for portable electronics and electric vehicles. nih.gov this compound is being evaluated as a component in electrode materials for these batteries. researchgate.net
Silicon is a highly attractive anode material for lithium-ion batteries due to its high theoretical capacity. nih.gov However, it suffers from poor cycling stability caused by large volume changes during the insertion (lithiation) and extraction (delithiation) of lithium ions. nih.gov One strategy to mitigate this issue is to use silicon in composite materials.
This compound/silicon composite electrodes have demonstrated promising electrochemical performance. acs.orgfigshare.com The this compound phase in the composite is thought to act as a buffer to relieve the stress generated by the volume expansion of the silicon phase during lithiation. figshare.com
Studies have investigated the reaction mechanism of silicide electrodes in ionic liquid electrolytes. nih.gov The possible reactions include the deposition and dissolution of lithium metal, the lithiation and delithiation of silicon resulting from phase separation of the silicide, and the alloying and dealloying of the silicide with lithium. nih.gov Research has indicated that for some silicides, the silicide itself reacts with lithium without phase separation. researchgate.net
Improving the electrochemical performance of these composite electrodes is an active area of research. For example, substituting some of the silicon in this compound with nickel (LaNixSi2–x) has been shown to enhance the high-rate performance of the electrode. acs.org Computational studies suggest that this nickel substitution facilitates lithium migration within the material. acs.org
Electrode Material | Key Research Finding |
This compound/Silicon Composite | The silicide phase helps to relieve stress from the volume expansion of silicon during cycling. figshare.com |
LaNi0.10Si1.90/Si Composite | Showed a large initial discharge capacity and superior long-term cycle performance compared to a LaSi2/Si composite. acs.org |
FeSi2 | Reacts directly with lithium in an ionic liquid electrolyte without phase separation. nih.gov |
Microstructural Stability under Electrochemical Cycling
Lanthanum silicides, particularly in the form of LaSi₂, have emerged as a critical component in developing high-performance anodes for lithium-ion batteries (LIBs). Their primary function is to improve the microstructural stability of silicon (Si) anodes, which, despite their high theoretical capacity, suffer from massive volume changes during lithium insertion (lithiation) and removal (delithiation). This cycling leads to pulverization, loss of electrical contact, and rapid capacity fading. This compound is incorporated to form a composite electrode that mitigates these issues.
Initial research demonstrated that a metallographic structure in which Si phases are finely dispersed within an elastic LaSi₂ matrix is crucial for good cycling stability. researchgate.netresearchgate.netacs.org The elastic nature of the LaSi₂ phase helps to buffer the immense stress generated by the volume expansion and contraction of silicon, thereby suppressing the disintegration of the electrode. researchgate.netresearchgate.net
However, detailed investigations have revealed a key failure mechanism: a gradual inversion of this microstructure under prolonged electrochemical cycling. researchgate.netacs.org After repeated cycles, the structure transforms into one where the LaSi₂ phase becomes surrounded by the Si matrix. researchgate.netacs.org In this inverted configuration, the LaSi₂ can no longer effectively relieve the Si-generated stress, leading to capacity degradation. researchgate.netacs.org The stability of this microstructure is also influenced by the electrolyte; for instance, the structural inversion occurs later when using an ionic liquid electrolyte compared to conventional organic electrolytes, suggesting that surface film properties play a significant role. acs.org
To enhance microstructural integrity over the long term, researchers have explored multicomponent systems. The introduction of a third, stiffer silicide phase, such as Niobium Silicide (NbSi₂) or Chromium Silicide (CrSi₂), into the LaSi₂/Si composite has proven effective. researchgate.netresearchgate.net This stiff component acts as a structural framework, preventing the detrimental microstructural inversion and leading to significantly improved cycle life. The LaSi₂/NbSi₂/Si electrode, in particular, demonstrated superior stability due to the synergistic effect of the elastic (LaSi₂) and stiff (NbSi₂) silicides. researchgate.net
Another successful approach involves modifying the this compound itself. Substituting some of the silicon atoms in the LaSi₂ crystal structure with nickel to form a ternary silicide (e.g., LaNi₀.₁₀Si₁.₉₀) has been shown to enhance electrochemical performance. acs.orgscispace.com These nickel-substituted composite electrodes exhibit superior long-term cycle performance and excellent high-rate capabilities compared to the standard LaSi₂/Si composite. acs.orgscispace.com
Table 1: Electrochemical Performance of this compound-Based Composite Anodes
Electrode Composition | Key Research Finding | Reference |
LaSi₂/Si | The elastic LaSi₂ matrix mitigates Si-generated stress initially, but the microstructure inverts after prolonged cycling, causing capacity fade. | researchgate.netresearchgate.netacs.org |
LaNi₀.₁₀Si₁.₉₀/Si | Showed a large initial discharge capacity and superior long-term cycle performance compared to the unsubstituted LaSi₂/Si composite. | acs.orgscispace.com |
LaSi₂/NbSi₂/Si | Exhibited the best cycle life by preventing microstructural inversion due to the synergistic effect of elastic LaSi₂ and stiff NbSi₂. | researchgate.net |
LaSi₂/CrSi₂/Si | The addition of stiff CrSi₂ suppressed changes in the metallographic structure during long-term cycling, improving structural stability. | researchgate.net |
Catalytic Applications (by analogy with rare earth doped silicides)
While research into this compound as a standalone catalyst is an emerging field, its potential can be inferred by analogy with other rare-earth-containing and transition metal silicides, which have shown significant promise in various catalytic applications. researchgate.netresearchgate.net The unique electronic structures of metal silicides, which differ from their constituent metals, make them an interesting class of materials for heterogeneous catalysis. researchgate.net
Lanthanum and its compounds are known to possess catalytic activity in numerous organic synthesis reactions, including polymerization and condensation. alfachemic.comstanfordmaterials.com This inherent catalytic nature of lanthanum suggests that its silicides could also function as effective catalysts.
More directly, studies on rare-earth-based intermetallic compounds provide strong evidence for this potential. For example, nanoparticles of a ternary lanthanum-containing silicide, LaCu₀.₆₇Si₁.₃₃ , have been synthesized and tested for catalytic performance. acs.org These nanoparticles demonstrated a remarkable 60-fold improvement in catalytic activity for the hydrogenation of nitrobenzene (B124822) compared to hand-milled samples, showcasing the significant potential of rare-earth silicides in selective hydrogenation reactions. acs.org
Furthermore, the synthesis of other rare-earth silicides, such as those involving yttrium (Y₅Si₃), has been explored for ammonia (B1221849) synthesis, another critical industrial catalytic process. acs.org The general principle is that the combination of a rare-earth element with silicon and often a transition metal creates unique active sites with specific electronic properties that can enhance catalytic activity and selectivity. researchgate.netacs.org The ability of rare-earth elements to facilitate reactions is also seen in processes like the catalyzed removal of silicon oxide, where europium-doped materials promote the reaction and simultaneously form europium silicide. diva-portal.org These examples collectively suggest a promising future for lanthanum silicides in advanced catalytic systems.
Xii. Future Outlook and Emerging Research Frontiers
Addressing Challenges in Lanthanum Silicide Synthesis and Scalability
A primary obstacle in the widespread application of this compound is the high cost and complexity of its production. dataintelo.com Current synthesis methods often require specialized equipment and intricate processes, which contribute to significant production expenses and pose a barrier to market growth. dataintelo.com Challenges also lie in achieving consistent properties during synthesis and scaling up from laboratory-scale to mass production. researchgate.netontosight.ai For instance, in the creation of lanthanum-containing silicon oxynitride glasses, the formation of this compound (LaxSiy) can occur through complex interactions, such as the direct reaction of lanthanum metal with silicon nitride or the reaction of lanthanum nitride with silicon. diva-portal.orgnih.gov These reactions can lead to impurities and a lack of optical transparency in the final product. researchgate.netdiva-portal.orgmdpi.com
Future research will likely focus on developing more cost-efficient and scalable synthesis routes. researchgate.netdiva-portal.orgmdpi.com This could involve exploring lower-temperature processing methods and utilizing alternative precursor materials to minimize the formation of undesirable byproducts. nih.gov Strategies like implementing Quality by Design (QbD) principles, which involve designing robust and reliable processes from the outset, can help mitigate risks during scale-up. worldpharmatoday.com Optimizing process parameters and ensuring reproducibility between lab and commercial scales are crucial for overcoming these hurdles. worldpharmatoday.com
Development of Novel this compound-Based Heterostructures and Composites
The development of this compound-based heterostructures and composites represents a promising avenue for creating materials with tailored functionalities. By combining this compound with other materials, it is possible to engineer novel properties for specific applications. For example, research into this compound/silicon nanocomposite electrodes for lithium-ion batteries is an active area. researchgate.net The substitution of nickel in this compound/silicon composite electrodes has been shown to improve their electrochemical performance. acs.org
The creation of heterostructures, such as PtSi/Si/PtSi nanowires, has demonstrated the potential for atomically sharp interfaces that are free of defects, leading to high-performance electronic devices. escholarship.org Similarly, the growth of single-crystal MnSi/Si/MnSi nanowire heterojunctions opens up possibilities for spintronic applications. escholarship.org Future work in this area will likely involve exploring new combinations of materials with this compound to create advanced composites and heterostructures for applications in electronics, energy storage, and catalysis. dataintelo.comrsc.org
Advanced In Situ and Operando Characterization for Dynamic Processes
To gain a deeper understanding of the dynamic processes that occur during the synthesis and operation of this compound-based materials, advanced characterization techniques are essential. In situ and operando methods, which allow for real-time monitoring of materials under actual operating conditions, are particularly valuable. rsc.orgresearchgate.net These techniques can provide crucial insights into reaction mechanisms, phase transformations, and degradation processes that are not accessible through conventional ex situ characterization. rsc.orgresearchgate.net
For example, in the context of lithium-ion batteries, in situ and operando techniques can be used to study the lithiation and delithiation processes in this compound electrodes, revealing changes in morphology and the composition of the solid electrolyte interphase (SEI) layer. researchgate.net Techniques such as operando scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), and various X-ray-based methods can track structural and chemical changes as they happen. researchgate.netacs.org The application of these advanced characterization tools will be critical for understanding the fundamental behavior of this compound and for designing more stable and efficient materials and devices. rsc.orgresearchgate.net
Integration of Machine Learning and Artificial Intelligence in this compound Materials Discovery
In the context of the La-Si system, an integrated deep ML approach has already been used to predict formation energies and construct interatomic potentials, leading to the discovery of new stable and metastable compounds. rsc.org This approach has been shown to be at least 100 times faster than traditional high-throughput first-principles calculations. rsc.org By combining ML models with genetic algorithms, researchers can efficiently search for new structures and compositions. rsc.org The synergy between AI, automated experimentation, and computational modeling is expected to transform the way this compound and other materials are discovered, optimized, and designed, paving the way for next-generation technologies. arxiv.orgresearchgate.net
Comparative Studies with Other Rare Earth Silicide Systems for General Principles
Comparative studies between this compound and other rare earth (RE) silicide systems are crucial for establishing general principles that govern their formation, structure, and properties. osti.gov The rare earth elements, including lanthanum, yttrium, and the lanthanides, exhibit chemical similarities that often lead to analogous silicide compounds. ispatguru.com However, subtle differences in their atomic structures can result in varied electronic and magnetic properties. nih.govaip.org
For instance, while many trivalent rare earth silicides form structures with similar periodicity on silicon substrates, their electronic behavior can differ. nih.gov Studies comparing the Schottky barrier heights of various rare earth silicides on silicon have revealed important trends. aip.org this compound, for example, exhibits a low Schottky barrier height on n-type silicon, making it suitable for ohmic contacts. aip.orgresearchgate.net By systematically comparing the properties of silicides across the rare earth series (e.g., LaSi₂, CrSi₂, ReSi₂), researchers can identify trends and develop a deeper understanding of the factors that control their behavior. nasa.gov This knowledge is invaluable for selecting the optimal rare earth silicide for a specific application.
Theoretical and Experimental Synergy for Predictive Materials Design
A powerful approach for accelerating materials discovery is the close integration of theoretical calculations and experimental synthesis and characterization. pnas.org This synergistic approach allows for the predictive design of new materials with targeted properties. Theoretical methods, such as density functional theory (DFT), can be used to predict the stability, electronic structure, and other properties of hypothetical compounds before they are synthesized in the lab. pnas.orgresearchgate.net
This methodology has been successfully applied to investigate complex systems, where in situ X-ray diffraction measurements monitor solid-state reactions and theoretical computations rationalize the observed reaction energetics. pnas.org In the case of this compound, computational investigations can help to understand its melting behavior and surface damage mechanisms under extreme conditions. aip.org The combination of computational predictions with experimental validation provides a powerful feedback loop that can guide the synthesis of novel materials and lead to a deeper understanding of the fundamental chemical principles that govern their stability and properties. pnas.org
Q & A
Q. What experimental methods are recommended for determining the crystal structure of lanthanum silicide compounds?
X-ray diffraction (XRD), including both powder and single-crystal methods, is the primary technique for resolving crystal structures. For example, LaNi₉Si₄ was characterized using XRD to confirm its tetragonal structure (space group I4/mcm) and atomic ordering in Wyckoff positions . Complementary techniques like neutron diffraction or electron microscopy may address ambiguities in mixed-occupancy sites. Ensure material purity (>99.9%) and calibrate equipment using standard reference materials to minimize lattice parameter errors .
Q. How can researchers optimize synthesis parameters for this compound with tailored electrical properties?
Use Response Surface Methodology (RSM) with a Central Composite Design (CCD) to model interactions between variables (e.g., temperature, stoichiometry, annealing time). For instance, a CCD can optimize La(III) adsorption efficiency by varying pH, adsorbent quantity, and reaction time, generating a quadratic model to predict outcomes . Validate predictions via resistivity measurements (four-probe method) and compare with literature data to identify deviations .
Q. What spectroscopic and thermal analysis techniques are critical for characterizing this compound complexes?
Infrared (IR) spectroscopy identifies bonding modes (e.g., tetra-dentate ligands in La-Schiff base complexes). Thermogravimetric analysis (TGA) quantifies thermal stability, revealing decomposition steps (e.g., La complex degradation at 300–600°C). Pair these with magnetic susceptibility measurements to infer geometry (e.g., square planar vs. tetrahedral) . Cross-reference XRD data to confirm amorphous/crystalline nature .
Advanced Research Questions
Q. How can contradictions in reported electrical resistivity values for lanthanum silicides be resolved?
Apply least-squares fitting to reconcile discrepancies, accounting for variables like impurity phases (e.g., unreacted La or Si) and measurement conditions (e.g., temperature range). For LaNi₉Si₄, the residual resistivity (ρ₀ = 121.60 μΩ·cm) and Debye temperature (θD = 191 K) were derived by fitting ρ(T) data to the Bloch-Grüneisen model . Validate using density functional theory (DFT) simulations to compare theoretical and experimental electron-phonon coupling constants .
Q. What methodological frameworks are effective for studying this compound’s role in catalytic applications (e.g., fuel cells)?
Adopt a PICO (Population, Intervention, Comparison, Outcome) framework to design experiments. Example:
- Population : Lanthanum-platinum alloy catalysts.
- Intervention : High-temperature synthesis (900°C) with lanthanum salts and trimesic acid.
- Comparison : Pure Pt vs. La-Pt alloys.
- Outcome : Catalytic stability over 30,000 cycles . Use stress-test protocols (cyclic voltammetry, impedance spectroscopy) and surface characterization (SEM-EDS) to validate durability .
Q. How can researchers address uncertainties in ionic conductivity measurements of lanthanum oxy-apatite silicates?
Implement impedance spectroscopy across frequencies (1 Hz–1 MHz) to separate bulk and grain boundary contributions. For interstitial oxygen conduction, correlate activation energy (from Arrhenius plots) with lattice parameters derived from XRD. Replicate experiments under controlled atmospheres (e.g., inert gas vs. oxidizing conditions) to isolate environmental effects .
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing solubility or phase-diagram data of lanthanum silicides?
Use least-squares regression to fit solubility isotherms, incorporating error margins (±5% for gravimetric methods). For phase diagrams, apply the CALPHAD (CALculation of PHAse Diagrams) method, integrating experimental data with thermodynamic databases. Cross-validate using differential scanning calorimetry (DSC) to detect phase transitions .
Q. How should researchers design experiments to investigate this compound’s interfacial properties in semiconductor applications?
Employ a Transfer Length Method (TLM) to measure specific contact resistivity (ρC) for ohmic contacts. For CoSi₂/4H-SiC interfaces, anneal samples at 1000°C and quantify ρC via linear I-V plots. Use X-ray photoelectron spectroscopy (XPS) to identify interfacial reactions (e.g., carbide formation) .
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